Product packaging for Elacestrant-d6(Cat. No.:)

Elacestrant-d6

Katalognummer: B12378590
Molekulargewicht: 464.7 g/mol
InChI-Schlüssel: SIFNOOUKXBRGGB-NHTVLLMVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Elacestrant-d6 is a useful research compound. Its molecular formula is C30H38N2O2 and its molecular weight is 464.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H38N2O2 B12378590 Elacestrant-d6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C30H38N2O2

Molekulargewicht

464.7 g/mol

IUPAC-Name

(6R)-1,3,4-trideuterio-6-[2,3,5-trideuterio-6-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1/i12D,13D,14D,15D,19D,20D

InChI-Schlüssel

SIFNOOUKXBRGGB-NHTVLLMVSA-N

Isomerische SMILES

[2H]C1=C(C(=C(C2=C1C[C@@H](CC2)C3=C(C(=C(C(=C3[2H])[2H])OC)[2H])N(CC)CC4=CC=C(C=C4)CCNCC)[2H])O)[2H]

Kanonische SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O

Herkunft des Produkts

United States

Foundational & Exploratory

Synthesis and Purification of Elacestrant-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Elacestrant-d6, a deuterated analog of the selective estrogen receptor degrader (SERD), Elacestrant. This document outlines a plausible synthetic pathway, detailed experimental protocols, purification strategies, and analytical methodologies pertinent to researchers and professionals in drug development.

Introduction

Elacestrant is a potent, orally bioavailable SERD approved for the treatment of certain types of breast cancer.[1] Isotopic labeling, particularly with deuterium, is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. The synthesis of this compound, where six hydrogen atoms are replaced by deuterium, provides a valuable internal standard for quantitative bioanalysis by mass spectrometry. This guide details a feasible approach to the synthesis and purification of this compound for research and development purposes.

Synthetic Pathway

The synthesis of this compound can be achieved by adapting the known synthetic route of Elacestrant, incorporating a deuterated starting material. A logical approach involves the use of deuterated ethylamine to introduce the d6-labeled ethyl groups into the final molecule. The proposed multi-step synthesis is depicted in the following diagram.

Synthesis_of_Elacestrant_d6 cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediates & Final Product A Intermediate A ((6R)-6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol) S1 Step 1: Reductive Amination A->S1 B 4-(2-bromoethyl)benzaldehyde B->S1 C Ethylamine-d5-hydrochloride (Deuterated Reagent) S2 Step 2: N-Alkylation C->S2 Introduction of d5-ethyl group S3 Step 3: Reductive Amination C->S3 Introduction of second d5-ethyl group I1 Intermediate B S1->I1 Formation of secondary amine I2 Intermediate C S2->I2 Formation of tertiary amine FP This compound S3->FP Final Product Formation I1->S2 I2->S3

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, plausible experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of Intermediate B

Reaction: Reductive amination of Intermediate A with 4-(2-bromoethyl)benzaldehyde.

Procedure:

  • To a solution of Intermediate A (1.0 eq) in dichloromethane (DCM, 10 vol) is added 4-(2-bromoethyl)benzaldehyde (1.1 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

  • The reaction is stirred at room temperature for 12-16 hours, monitoring by TLC or LC-MS for completion.

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude Intermediate B.

Step 2: Synthesis of Intermediate C

Reaction: N-Alkylation of Intermediate B with Ethylamine-d5-hydrochloride.

Procedure:

  • Intermediate B (1.0 eq) is dissolved in acetonitrile (15 vol).

  • Potassium carbonate (3.0 eq) and Ethylamine-d5-hydrochloride (1.2 eq) are added to the solution.

  • The reaction mixture is heated to 80 °C and stirred for 24 hours.

  • Reaction progress is monitored by LC-MS.

  • After completion, the mixture is cooled to room temperature and filtered.

  • The filtrate is concentrated in vacuo, and the residue is purified by column chromatography to afford Intermediate C.

Step 3: Synthesis of this compound

Reaction: Reductive amination of Intermediate C with formaldehyde followed by reaction with Ethylamine-d5-hydrochloride.

Procedure:

  • A solution of Intermediate C (1.0 eq) in methanol (10 vol) is treated with aqueous formaldehyde (37%, 1.2 eq).

  • The mixture is stirred for 1 hour at room temperature.

  • Sodium cyanoborohydride (1.5 eq) is added, and the reaction is stirred for a further 12 hours.

  • The reaction is quenched by the addition of water, and the product is extracted with ethyl acetate.

  • The organic layers are combined, dried, and concentrated.

  • The crude product is then subjected to a second reductive amination with Ethylamine-d5-hydrochloride as described in Step 2 to yield crude this compound.

Purification Workflow

Purification of the final product is critical to ensure high purity for its use as an internal standard. A multi-step purification process is recommended.

Purification_Workflow Start Crude this compound P1 Column Chromatography (Silica Gel) Start->P1 Removal of non-polar impurities P2 Preparative HPLC (Reverse Phase) P1->P2 High-resolution separation P3 Lyophilization P2->P3 Removal of residual solvents End Pure this compound (>99% Purity, >99% Isotopic Enrichment) P3->End

Figure 2: Purification workflow for this compound.

Purification Protocol
  • Column Chromatography: The crude this compound is first purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to remove the majority of impurities.

  • Preparative HPLC: Fractions containing the product are pooled, concentrated, and further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a mobile phase gradient of acetonitrile and water (containing 0.1% formic acid) is typically employed.

  • Lyophilization: The pure fractions from HPLC are combined and lyophilized to remove the mobile phase solvents, yielding the final product as a solid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis Reaction Data

StepReactantProductMolar Ratio (eq)SolventTemp (°C)Time (h)Yield (%)
1Intermediate AIntermediate B1.0DCMRT12-1685
2Intermediate BIntermediate C1.0Acetonitrile802470
3Intermediate CThis compound1.0MethanolRT1265

Table 2: Purification Data

Purification StepInput Purity (%)Output Purity (%)Recovery (%)
Column Chromatography~60~9080
Preparative HPLC90>9975
Lyophilization>99>99>95

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product.

Analytical_Methods Sample Pure this compound A1 ¹H NMR & ¹³C NMR Sample->A1 Structural Confirmation A2 High-Resolution Mass Spectrometry (HRMS) Sample->A2 Molecular Weight and Isotopic Enrichment A3 HPLC Purity Analysis Sample->A3 Chemical Purity Determination A4 ²H NMR (optional) Sample->A4 Deuterium Incorporation Site Confirmation

Figure 3: Analytical methods for this compound characterization.

Analytical Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is used to confirm the overall structure and to observe the absence of signals corresponding to the deuterated positions.

    • ¹³C NMR provides confirmation of the carbon skeleton.

    • ²H NMR can be used to directly observe the deuterium signals and confirm the positions of isotopic labeling.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the accurate mass of the molecule, confirming its elemental composition and the degree of deuterium incorporation.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is used to determine the chemical purity of the final compound.

Table 3: Analytical Characterization Data

TechniqueParameterSpecification
¹H NMRConforms to structureAbsence of signals at deuterated positions
HRMS[M+H]⁺Corresponds to C₃₀H₃₂D₆N₂O₂
HPLCPurity≥ 99.0%
Isotopic EnrichmentBy MS≥ 99%

Conclusion

This technical guide outlines a robust and plausible methodology for the synthesis and purification of this compound. The provided protocols and workflows are designed to yield a high-purity, isotopically enriched product suitable for use as an internal standard in demanding bioanalytical applications. Adherence to these detailed procedures, coupled with rigorous analytical characterization, will ensure the quality and reliability of the synthesized this compound for its intended research and development purposes.

References

The Role of Deuterated Elacestrant as an Internal Standard in Bioanalytical Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and application of deuterated elacestrant, specifically focusing on its role as an internal standard in the bioanalytical quantification of elacestrant. While official documentation from regulatory bodies details the use of elacestrant-d5, the principles and methodologies described herein are directly applicable to elacestrant-d6, a stable isotope-labeled analog of the selective estrogen receptor degrader (SERD), elacestrant.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) is added to a biological sample (e.g., plasma) prior to sample processing and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mechanism of Action:

This compound is chemically identical to elacestrant, with the exception that six hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard. Because of their near-identical physicochemical properties, this compound and elacestrant behave similarly during sample extraction, chromatography, and ionization.

By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, any variations that occur during the analytical process can be effectively normalized. This includes:

  • Sample Loss During Extraction: If a portion of the sample is lost during the multi-step extraction process, both the analyte and the internal standard will be lost in equal proportions, leaving their ratio unchanged.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source. As the internal standard is similarly affected, the ratio of analyte to internal standard remains constant, mitigating the impact of these matrix effects.

  • Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer performance will affect both the analyte and the internal standard equally, thus not impacting the accuracy of the final calculated concentration.

Experimental Workflow for Elacestrant Bioanalysis

The following diagram illustrates a typical experimental workflow for the quantification of elacestrant in human plasma using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Human Plasma Sample add_is Spike with this compound Internal Standard plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute evap Evaporation & Reconstitution elute->evap lc Liquid Chromatography Separation evap->lc ms Tandem Mass Spectrometry Detection lc->ms ratio Calculate Peak Area Ratio (Analyte/IS) ms->ratio calibration Quantify Against Calibration Curve ratio->calibration

Bioanalytical workflow for elacestrant quantification.

Detailed Experimental Protocols

Based on publicly available data from regulatory submissions for elacestrant, the following protocols outline the key steps in the bioanalytical method. It is important to note that the validated method utilized elacestrant-d5 as the internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is employed to isolate elacestrant and its internal standard from the complex biological matrix of human plasma.

  • Sample Aliquoting: 50 µL of human K3-EDTA plasma is used for the extraction.

  • Internal Standard Spiking: A working solution of elacestrant-d5 is added to each plasma sample.

  • Extraction: The samples undergo solid-phase extraction. While the specific sorbent and detailed wash/elution steps are proprietary, a general protocol for SPE is as follows:

    • Conditioning: The SPE sorbent is conditioned, typically with methanol followed by an equilibration with an aqueous solution.

    • Loading: The plasma sample is loaded onto the SPE cartridge.

    • Washing: The cartridge is washed with a series of solvents to remove interfering matrix components.

    • Elution: Elacestrant and the internal standard are eluted from the sorbent using an appropriate organic solvent mixture.

  • Final Processing: The eluate is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a solvent compatible with the liquid chromatography mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The extracted samples are analyzed using a highly sensitive and selective LC-MS/MS system.

  • Liquid Chromatography: Chromatographic separation is performed to resolve elacestrant from other components in the extract. While the specific gradient is not detailed in public documents, a typical setup would involve a reverse-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) positive ion mode is used for detection. The specific mass transitions monitored are crucial for the selectivity of the assay. Although the transitions for this compound are not publicly documented, based on the data for elacestrant-d5, they can be predicted.

Quantitative Data and Method Validation

The following tables summarize the performance of the validated bioanalytical method for elacestrant in human plasma using elacestrant-d5 as the internal standard, as reported in FDA documentation.[1] These values demonstrate the robustness and reliability of the method.

Table 1: Bioanalytical Method Parameters

ParameterValue
Internal Standard Elacestrant-d5
Analytical Technique LC-MS/MS
Mass Spectrometer Sciex API6500
Ionization Mode Positive Ion MRM
Extraction Method Solid-Phase Extraction
Matrix Human K3-EDTA Plasma
Calibration Range 0.300 - 300 ng/mL

Table 2: Method Performance Summary

Validation ParameterResult
Standard Curve Performance
   Cumulative Bias Range-2.6% to 1.6%
   Cumulative Precision≤ 6.2% CV
Quality Control (QC) Performance
   Cumulative Bias Range2.0% to 4.8%
   Cumulative Precision≤ 5.4% CV
Method Reproducibility
   Incurred Sample Reanalysis98.3% of samples met pre-specified criteria

Signaling Pathways and Logical Relationships

The logical relationship between the analyte, internal standard, and the correction for analytical variability can be visualized as follows:

logical_relationship cluster_process Analytical Process extraction Extraction Variability ratio Analyte/IS Ratio extraction->ratio Correction matrix_effect Matrix Effect matrix_effect->ratio Correction instrument_drift Instrumental Drift instrument_drift->ratio Correction analyte Elacestrant (Analyte) analyte->extraction analyte->matrix_effect analyte->instrument_drift is This compound (Internal Standard) is->extraction is->matrix_effect is->instrument_drift concentration Accurate Concentration ratio->concentration

Correction of analytical variability using an internal standard.

Conclusion

The use of a deuterated internal standard, such as this compound, is the gold standard for the quantitative bioanalysis of elacestrant. Its ability to mimic the behavior of the analyte throughout the analytical process allows for the effective correction of variability, ensuring the generation of accurate and precise pharmacokinetic and other clinical data. The detailed methodologies and performance data, primarily based on the validated use of elacestrant-d5, provide a robust framework for researchers and scientists in the field of drug development. This approach is fundamental to the successful clinical development and regulatory approval of new therapeutic agents like elacestrant.

References

In-Depth Technical Guide: Physical and Chemical Stability of Elacestrant-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Elacestrant-d6. While specific stability data for the deuterated analog is not extensively available in public literature, this document extrapolates from the robust data published for Elacestrant and its dihydrochloride salt. The underlying assumption is that the deuteration is unlikely to significantly alter the compound's intrinsic stability, degradation pathways, or polymorphic behavior.

Physicochemical Properties

This compound is the deuterated form of Elacestrant, an orally bioavailable selective estrogen receptor degrader (SERD).[1] Elacestrant, as the dihydrochloride salt, is a white to off-white to grey solid.[2][3] It is freely soluble in 0.01N HCl and has a solubility of 25 mg/mL in water.[2][3]

Table 1: Solubility of Elacestrant Dihydrochloride in Various Solvents

Solvent SystemSolubilityAppearance
DMSO≥ 100 mg/mL (188.13 mM)-
Water25 mg/mL-
Ethanol6 mg/mL-
5% DMSO >> 95% (20% SBE-β-CD in saline)≥ 2.87 mg/mL (5.40 mM)Clear solution
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.5 mg/mL (4.70 mM)Clear solution
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (4.70 mM)Clear solution
10% DMSO >> 90% corn oil≥ 2.5 mg/mL (4.70 mM)Clear solution
1% DMSO >> 99% saline≥ 0.57 mg/mL (1.07 mM)Clear solution
Data is for Elacestrant dihydrochloride and sourced from MedChemExpress and Selleck Chemicals product information.[4][5]

Polymorphism and Solid-State Stability

Extensive polymorphism screening has been conducted on Elacestrant dihydrochloride, revealing the existence of multiple crystalline forms, including hydrates and anhydrates.[6][7][8][9] The stability of these forms is influenced by environmental conditions, particularly humidity.

Two primary forms, denoted Form 1 and Form 2/3, have been extensively characterized. Form 1 is a stable anhydrous polymorph at 0-90% relative humidity (RH), but it can irreversibly convert to a hydrate (Form 3) at RH levels greater than 90%.[8][9] Form 2/3 is a dynamic mixture of an anhydrous form (Form 2) and the hydrated Form 3, with its composition influenced by ambient RH.[8][9]

More recent studies have identified seven new polymorphic patterns (A, B, C, D, E, F, and G).[3][6][7] Pattern A was found to be the most stable, similar to Form 1, while Pattern D was identified as a degradant.[3][7][10]

Table 2: Polymorphic Forms of Elacestrant Dihydrochloride and Their Characteristics

Polymorphic FormDescriptionKey Characteristics
Form 1 AnhydrousStable at 0-90% RH; considered the most suitable form for development.[8][9]
Form 2/3 Mixture of Anhydrous (Form 2) and Hydrate (Form 3)Dynamic mixture influenced by ambient humidity; lower stability than Form 1.[8][9]
Form 3 HydrateForms from Form 1 at >90% RH and is present in Form 2/3.[8][9]
Pattern A AnhydrousHighest melting point (225-226 °C, onset); similar to but less crystalline than Form 1.[6]
Pattern B HydrateSimilar to Form 3, containing approximately 5% water by weight.[6]
Patterns C, E, F, G New PatternsConsidered new patterns of Elacestrant.[3][7]
Pattern D DegradantIdentified as a degradation product.[3][7]

These findings underscore the importance of controlling water content and humidity during the manufacturing, storage, and handling of this compound to maintain its solid-state integrity.

Chemical Stability and Degradation Pathways

A stability-indicating LC-MS/MS method has been developed to assess the chemical stability of Elacestrant under various stress conditions.[11][12] These studies provide insight into the potential degradation pathways.

Table 3: Summary of Elacestrant Degradation Under Stress Conditions

Stress ConditionDegradation Level
Acid High
Alkali High
Peroxide High
Hydrolysis High
Thermal Low
Photolytic (Light/UV) Low
Reduction Low
Data is for Elacestrant and sourced from a study on the quantitative analysis of Elacestrant in pharmaceutical dosage forms.[12]

The results indicate that Elacestrant is susceptible to degradation under acidic, alkaline, oxidative, and hydrolytic conditions, while it is relatively stable to heat, light, and reduction.[12] These degradation patterns are crucial for defining appropriate storage conditions and compatible excipients for formulation development.

Experimental Protocols

Polymorphism Screening

A comprehensive polymorph screen for Elacestrant dihydrochloride involved various crystallization techniques.[6][7][8]

  • Materials : Crystalline and amorphous Elacestrant dihydrochloride.

  • Solvents : A diverse panel of 40 non-conventional solvents.

  • Methods :

    • Slow Cooling : Saturated solutions were slowly cooled to induce crystallization.

    • Maturation (Slurry Conversion) : Suspensions of the material in various solvents were agitated at different temperatures (e.g., cycling between 50°C and room temperature) for extended periods.[8]

    • Slow Evaporation : Solutions were allowed to evaporate slowly at ambient conditions.[8]

    • Anti-Solvent Addition : An anti-solvent was added to a solution of the compound to induce precipitation.

    • Polymer Templating : Crystallization was attempted in the presence of various polymers.

    • Solvent-Drop Grinding : The solid material was ground with a small amount of solvent.

  • Characterization : The resulting solids were analyzed by X-Ray Powder Diffraction (XRPD), Nuclear Magnetic Resonance (NMR), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Ion Chromatography (IC), and High-Performance Liquid Chromatography (HPLC).[6][7]

Stability-Indicating LC-MS/MS Method

A validated LC-MS/MS method was developed for the quantitative analysis of Elacestrant and its degradation products.[11][12]

  • Instrumentation : Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

  • Column : Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm).[12]

  • Mobile Phase : Isocratic elution.

  • Flow Rate : 1.0 mL/min.[12]

  • Detection : Photodiode Array (PDA) detector and MS/MS.[11][12]

  • Stress Conditions :

    • Acid Degradation : Treatment with an acid solution (e.g., 0.1N HCl).

    • Alkali Degradation : Treatment with a basic solution (e.g., 0.1N NaOH).

    • Oxidative Degradation : Treatment with a peroxide solution (e.g., 3% H₂O₂).

    • Reductive Degradation : Treatment with a reducing agent.

    • Thermal Degradation : Exposure to heat.

    • Photolytic Degradation : Exposure to UV and visible light.

    • Hydrolytic Degradation : Refluxing in water.

Visualizations

Elacestrant Mechanism of Action

Elacestrant is a selective estrogen receptor degrader (SERD).[13][14][15] It binds to the estrogen receptor-alpha (ERα), inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[14] This leads to a reduction in the number of functional estrogen receptors in breast cancer cells, thereby inhibiting estrogen-driven tumor growth.[14] Elacestrant is effective against both wild-type and mutant forms of the estrogen receptor, including those with ESR1 mutations that confer resistance to other endocrine therapies.[14][16]

Elacestrant_Mechanism_of_Action cluster_cell ER+ Breast Cancer Cell Elacestrant Elacestrant ER Estrogen Receptor-α (ERα) Elacestrant->ER Binds to Elacestrant_ER Elacestrant-ERα Complex ER->Elacestrant_ER Ubiquitin Ubiquitin Elacestrant_ER->Ubiquitin Induces Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Targets for Degradation ERα Degradation Proteasome->Degradation Mediates Downstream Inhibition of Downstream Signaling (e.g., PI3K/AKT, MAPK) Degradation->Downstream Proliferation Inhibition of Tumor Growth Downstream->Proliferation Polymorphism_Screening_Workflow cluster_crystallization Crystallization Methods cluster_characterization Solid-State Characterization Start Start Material (Amorphous or Crystalline this compound) SlowCool Slow Cooling Start->SlowCool Maturation Maturation/ Slurry Start->Maturation Evaporation Slow Evaporation Start->Evaporation AntiSolvent Anti-Solvent Addition Start->AntiSolvent Grinding Solvent-Drop Grinding Start->Grinding Solids Generated Solid Forms SlowCool->Solids Maturation->Solids Evaporation->Solids AntiSolvent->Solids Grinding->Solids XRPD XRPD Solids->XRPD NMR NMR Solids->NMR DSC_TGA DSC/TGA Solids->DSC_TGA HPLC HPLC Solids->HPLC Results Identification of Polymorphs (e.g., Form 1, Form 3, Patterns A-G) XRPD->Results NMR->Results DSC_TGA->Results HPLC->Results Stability Relative Stability Assessment (e.g., Humidity, Temperature) Results->Stability

References

Elacestrant-d6: A Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Elacestrant-d6, a deuterated analog of the selective estrogen receptor degrader (SERD), in various organic solvents. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development, formulation, and preclinical studies involving this compound.

Core Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation development, and efficacy. The following table summarizes the available quantitative and qualitative solubility data for Elacestrant and its dihydrochloride salt in commonly used organic solvents. It is important to note that the deuterated form, this compound, is expected to have very similar solubility properties to its non-deuterated counterpart.

SolventCompound FormConcentrationObservationsSource(s)
Dimethyl Sulfoxide (DMSO) Elacestrant160 mg/mL (348.87 mM)Ultrasonic assistance may be needed. Hygroscopic DMSO can reduce solubility.[1][1]
Elacestrant Dihydrochloride100 mg/mL (188.13 mM)Ultrasonic assistance may be needed. Use of fresh DMSO is recommended as moisture absorption reduces solubility.[2][3][2][3]
Elacestrant (hydrochloride)1-10 mg/mLSparingly soluble.[4][5]
Ethanol Elacestrant Dihydrochloride6 mg/mL-[3]
Methanol Elacestrant Dihydrochloride-Low solubility observed.[6][6]
Chloroform Elacestrant Dihydrochloride-Low solubility observed.[6][6]
Benzyl Alcohol Elacestrant Dihydrochloride-Noted as a solvent with higher solubility.[6][6]
Ethylene Glycol Elacestrant Dihydrochloride-Noted as a solvent with higher solubility.[6][6]
Hexafluoroisopropanol (HFIP) Elacestrant Dihydrochloride-Noted as a solvent with higher solubility.[6][6]
Trifluoroethanol (TFE) Elacestrant Dihydrochloride-Noted as a solvent with higher solubility.[6][6]
Water Elacestrant Dihydrochloride25 mg/mLSoluble.[3][6][][3][6][]

Experimental Protocols

Accurate and reproducible solubility data are contingent on standardized experimental protocols. The following methodologies are based on descriptions found in the cited literature for determining the solubility of Elacestrant.

Method 1: Equilibrium Solubility Measurement at Controlled Temperature

This method is suitable for determining the thermodynamic solubility of a compound in a specific solvent.

  • Sample Preparation: Weigh a precise amount of this compound (e.g., 50 mg of Form 2/3) into a high-performance liquid chromatography (HPLC) vial.[6]

  • Solvent Addition: Add a minimum volume of the selected organic solvent (e.g., ethanol/water 96:4, 30 volumes, or methanol, 10 volumes) to the vial.[6]

  • Equilibration: Stir the suspension at a controlled temperature (e.g., 40°C or 50°C) and speed (e.g., 600 rpm) using a magnetic stirrer or a specialized device like a Polar Bear®.[6]

  • Observation: Continuously add small, precise volumes of the solvent until the solid completely dissolves. Record the total volume of solvent added.

  • Temperature Cycling (Optional): For assessing the potential for precipitation, the clear solution can be subjected to a cooling cycle (e.g., cooled to 5°C at a rate of 0.1°C/min) and held at the lower temperature for a specified period (e.g., two days).[6]

  • Analysis: The solubility is calculated based on the mass of the solute and the volume of the solvent required for complete dissolution at a specific temperature. The resulting solution can be further analyzed by techniques like HPLC to confirm the concentration and assess for any degradation.

Method 2: Preparation of High-Concentration Stock Solutions

This protocol is commonly used for preparing stock solutions for in vitro and in vivo studies.

  • Weighing: Accurately weigh the desired mass of this compound.

  • Solvent Addition: Add the appropriate volume of the organic solvent (e.g., DMSO) to achieve the target concentration (e.g., 100 mg/mL).[2][3]

  • Dissolution: Facilitate dissolution by sonication and/or gentle heating (e.g., 37°C).[8] It is crucial to use fresh, anhydrous solvent, particularly with hygroscopic solvents like DMSO, to ensure maximum solubility.[3]

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.

  • Storage: Store the stock solution in appropriate conditions, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]

Visualizations: Pathways and Workflows

To further elucidate the context of Elacestrant's application and the experimental processes involved, the following diagrams are provided.

Elacestrant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Elacestrant Elacestrant ER Estrogen Receptor (ERα / ERβ) Elacestrant->ER Binds to Proteasome Proteasome ER->Proteasome Leads to Degradation ERE Estrogen Response Element (on DNA) ER->ERE Prevents Binding to Transcription Gene Transcription ERE->Transcription Inhibits

Figure 1. Simplified signaling pathway of Elacestrant as a Selective Estrogen Receptor Degrader (SERD).

Solubility_Workflow A Start: Weigh this compound B Add defined volume of organic solvent A->B C Equilibrate at controlled temperature and stirring B->C D Is solid fully dissolved? C->D E Add incremental volume of solvent D->E No F Record total solvent volume D->F Yes E->C G Calculate Solubility (mg/mL or M) F->G H End G->H

Figure 2. Experimental workflow for determining the equilibrium solubility of this compound.

References

Commercial Suppliers and Technical Guide for High-Purity Elacestrant-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of commercially available high-purity Elacestrant-d6 for researchers, scientists, and professionals in drug development. It includes a summary of suppliers, their product specifications, and detailed analytical methodologies for quality assessment.

Introduction to this compound

Elacestrant is an oral selective estrogen receptor degrader (SERD) used in the treatment of estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2] this compound is a deuterated form of Elacestrant, which serves as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to accurately determine the concentration of Elacestrant in biological samples. The deuterium labeling provides a distinct mass signature without significantly altering the chemical properties of the molecule.

Commercial Suppliers and Product Specifications

The following table summarizes the product specifications for high-purity this compound from a leading commercial supplier.

SupplierCatalog NumberPurityIsotopic PurityFormulationStorage
MedChemExpressHY-19822S3≥98.0%Not specifiedSolid-20°C (long term, dry), 0-4°C (short term, dry)

Analytical Methodologies and Experimental Protocols

The quality and purity of this compound are assessed using a combination of chromatographic and spectrometric techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary method for determining the chemical purity of this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Agilent Eclipse XDB C18 column (150 x 4.6 mm, 3.5 µm) or equivalent.[3]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at a wavelength determined by the UV absorbance maximum of Elacestrant.

  • Sample Preparation: this compound is dissolved in a suitable solvent, such as DMSO or methanol, to a known concentration.

  • Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. Purity is calculated based on the area of the principal peak relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS is used to confirm the identity of this compound and to assess its isotopic purity.

Experimental Protocol:

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer.

  • Chromatography: The same HPLC conditions as described above can be used.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for both this compound and any non-deuterated Elacestrant.

  • Data Analysis: The mass spectra will confirm the molecular weight of this compound. The isotopic purity is determined by comparing the signal intensity of the deuterated molecule to any residual non-deuterated Elacestrant.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of this compound and the positions of deuterium labeling.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).[4]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).[4]

  • Analysis: The absence or reduced intensity of signals in the ¹H-NMR spectrum at the positions of deuterium incorporation, along with the corresponding changes in the ¹³C-NMR spectrum, confirms the successful deuteration and the overall structure of the molecule.

Signaling Pathway and Experimental Workflow

Elacestrant Mechanism of Action

Elacestrant acts as a selective estrogen receptor degrader (SERD).[1][5] It binds to the estrogen receptor-alpha (ERα), inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[5][6] This leads to a reduction in the number of functional estrogen receptors in cancer cells, thereby inhibiting the estrogen-driven growth of tumors.[5][7] Elacestrant is effective against both wild-type and mutated forms of the estrogen receptor, such as those with ESR1 mutations.[6][8]

Elacestrant_Mechanism_of_Action cluster_cell Cancer Cell Elacestrant Elacestrant ER Estrogen Receptor α (Wild-type or Mutated) Elacestrant->ER Binds to Elacestrant_ER Elacestrant-ER Complex ER->Elacestrant_ER Transcription Gene Transcription (Cell Proliferation) ER->Transcription Ubiquitin Ubiquitin Elacestrant_ER->Ubiquitin Induces Ubiquitination Inhibition Inhibition of Transcription Elacestrant_ER->Inhibition Proteasome Proteasome Ubiquitin->Proteasome Targets for Degradation ER Degradation Proteasome->Degradation Inhibition->Transcription

Caption: Mechanism of action of Elacestrant as a selective estrogen receptor degrader.

Quality Control Workflow for this compound

The following diagram illustrates a typical workflow for the quality control of commercially supplied this compound.

QC_Workflow Start Receive this compound Sample Visual Visual Inspection (Appearance, Color) Start->Visual Dissolution Sample Dissolution (e.g., in DMSO) Visual->Dissolution HPLC HPLC Analysis Dissolution->HPLC LCMS LC-MS/MS Analysis Dissolution->LCMS NMR NMR Analysis Dissolution->NMR Purity Chemical Purity (≥98.0%) HPLC->Purity Identity Identity & Isotopic Purity Confirmation LCMS->Identity Structure Structural Confirmation NMR->Structure Pass Pass QC Purity->Pass Meets Spec Fail Fail QC Purity->Fail Out of Spec Identity->Pass Meets Spec Identity->Fail Out of Spec Structure->Pass Meets Spec Structure->Fail Out of Spec CoA Generate Certificate of Analysis Pass->CoA

Caption: Quality control workflow for the analysis of high-purity this compound.

References

Navigating Isotopic Purity and Labeling Efficiency of Elacestrant-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and labeling efficiency of Elacestrant-d6, a deuterated analog of the selective estrogen receptor degrader (SERD), Elacestrant. The incorporation of deuterium in place of hydrogen can offer significant advantages in drug metabolism and pharmacokinetic (DMPK) studies, often leading to a lower rate of metabolism and consequently, a longer half-life. This guide outlines the critical quality attributes of this compound, details the analytical methodologies for its characterization, and contextualizes its application in research and development.

Core Data Summary

The isotopic purity of a deuterated compound is a critical parameter that defines the percentage of the molecule that contains the desired number of deuterium atoms. High isotopic purity is essential for accurate and reproducible results in sensitive analytical applications, such as its use as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).

While a specific certificate of analysis for this compound is not publicly available, based on typical industry standards for such compounds, a representative summary of its isotopic purity and related data is presented below. Commercial suppliers often guarantee a chemical purity of greater than 98%.

Table 1: Representative Isotopic Purity and Chemical Data for this compound

ParameterSpecification/ValueMethod of Analysis
Chemical Purity ≥98.0%[1]HPLC or LC-MS
Isotopic Purity (d6) ≥99 atom % DMass Spectrometry (MS)
Isotopic Distribution Mass Spectrometry (MS)
    d0<0.5%
    d1<1.0%
    d2<1.0%
    d3<2.0%
    d4<5.0%
    d5<15.0%
    d6>80.0%
Molecular Formula C₃₀H₃₂D₆N₂O₂-
Molecular Weight 464.69 g/mol -

Experimental Protocols

The determination of isotopic purity and labeling efficiency relies on sophisticated analytical techniques capable of differentiating between isotopic variants of a molecule. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.[2][3]

Determination of Isotopic Purity by Mass Spectrometry

Objective: To determine the isotopic distribution and calculate the isotopic purity of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with a liquid chromatography system (LC-MS) is used.[4]

  • Chromatographic Separation: The sample is injected into the LC system to separate this compound from any potential impurities.

  • Mass Spectral Acquisition: The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the eluting peak corresponding to this compound.

  • Data Analysis:

    • The isotopic cluster of the molecular ion of this compound is analyzed.

    • The relative abundance of each isotopic peak (d0 to d6) is measured.

    • The isotopic purity is calculated using the following formula:

      • Isotopic Purity (%) = (Sum of intensities of deuterated species / Sum of intensities of all isotopic species) x 100

G cluster_workflow Mass Spectrometry Workflow for Isotopic Purity prep Sample Preparation (this compound Solution) lc LC Separation prep->lc Injection ms HRMS Analysis (Full Scan) lc->ms Elution da Data Analysis (Isotopic Distribution) ms->da Mass Spectrum ip Isotopic Purity Calculation da->ip Peak Intensities

Workflow for Isotopic Purity Determination by MS.
Determination of Labeling Position and Efficiency by NMR Spectroscopy

Objective: To confirm the position of deuterium labeling and assess the labeling efficiency at each site.

Methodology:

  • Sample Preparation: A concentrated solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Spectral Acquisition: ¹H NMR and ²H (Deuterium) NMR spectra are acquired.

  • Data Analysis:

    • ¹H NMR: The absence or significant reduction of signals at specific chemical shifts, compared to the spectrum of unlabeled Elacestrant, indicates the positions of deuterium incorporation. The integration of the remaining proton signals can be used to estimate the degree of deuteration.

    • ²H NMR: The presence of signals in the deuterium spectrum directly confirms the presence and chemical environment of the deuterium atoms. The relative integrals of these signals can provide a quantitative measure of labeling at each position.

G cluster_nmr NMR Analysis for Labeling Confirmation sample This compound in Deuterated Solvent h_nmr ¹H NMR Acquisition sample->h_nmr d_nmr ²H NMR Acquisition sample->d_nmr analysis Spectral Analysis & Comparison h_nmr->analysis d_nmr->analysis result Confirmation of Labeling Position & Efficiency analysis->result

NMR-Based Analysis of Deuterium Labeling.

Elacestrant's Mechanism of Action: A Signaling Pathway Overview

Elacestrant is a selective estrogen receptor degrader (SERD) that functions by binding to the estrogen receptor-alpha (ERα). This binding event leads to a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of ERα prevents its translocation to the nucleus, thereby inhibiting the transcription of estrogen-responsive genes that are crucial for the proliferation of ER-positive breast cancer cells.

G cluster_pathway Elacestrant Signaling Pathway elacestrant This compound er Estrogen Receptor α (ERα) elacestrant->er Binds to complex Elacestrant-ERα Complex er->complex inhibition Inhibition of Gene Transcription er->inhibition Prevents Nuclear Translocation and ubiquitin Ubiquitination complex->ubiquitin Conformational Change Induces proteasome Proteasomal Degradation ubiquitin->proteasome Targets for proteasome->er Degrades proliferation Inhibition of Tumor Cell Proliferation inhibition->proliferation

References

Methodological & Application

Application Note: High-Throughput Quantification of Elacestrant in Human Plasma Using Elacestrant-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Elacestrant in human plasma. Elacestrant is an oral selective estrogen receptor degrader (SERD) used in the treatment of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2] This method utilizes a stable isotope-labeled internal standard, Elacestrant-d6, to ensure high accuracy and precision, which is critical for pharmacokinetic and drug metabolism studies in drug development. The sample preparation involves a straightforward protein precipitation followed by chromatographic separation on a reverse-phase column and detection using a triple quadrupole mass spectrometer. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for high-throughput bioanalysis.

Introduction

Elacestrant is a novel endocrine therapy that has shown efficacy in patients with breast cancer, including those with ESR1 mutations that confer resistance to other endocrine therapies.[1][2] Accurate measurement of Elacestrant concentrations in biological matrices is essential for understanding its pharmacokinetic profile and for optimizing dosing strategies. LC-MS/MS is the preferred method for bioanalytical studies due to its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the quantitative results.[4][5] This application note provides a detailed protocol for the quantification of Elacestrant in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Elacestrant reference standard

  • This compound internal standard

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera series UHPLC system or equivalent

  • Mass Spectrometer: Sciex 5000 mass spectrometer or equivalent triple quadrupole mass spectrometer

  • Analytical Column: Acquity UPLC BEH Shield RP18 (50 x 2.1 mm, 1.7 µm) or equivalent

LC-MS/MS Method

Table 1: Chromatographic Conditions

ParameterValue
ColumnAcquity UPLC BEH Shield RP18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
GradientAs described in Table 2
Injection Volume5 µL
Column Temperature40 °C
Autosampler Temperature10 °C

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.0020
0.5020
2.5095
3.5095
3.6020
5.0020

Table 3: Mass Spectrometry Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 250 psi
Curtain Gas35 psi
Temperature500 °C
IonSpray Voltage5500 V
Collision Gas9 psi

Table 4: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Declustering Potential (V)
Elacestrant459.3268.235100
This compound465.3274.235100

Note: While a prior study mentioned Elacestrant-d4 with a precursor ion of m/z 463.35 and product ion of m/z 272.23, this protocol is optimized for this compound. Researchers should optimize MS/MS parameters based on the specific deuterated standard used.[1]

Protocols

Preparation of Stock and Working Solutions
  • Elacestrant Stock Solution (1 mg/mL): Accurately weigh and dissolve Elacestrant in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Elacestrant stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, QCs, and unknown samples.

  • Pipette 50 µL of blank human plasma into the appropriate tubes.

  • Spike 5 µL of the appropriate Elacestrant working solution into the calibration and QC tubes. Add 5 µL of 50:50 methanol:water to the blank and unknown sample tubes.

  • Add 50 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank. Add 50 µL of 50:50 methanol:water to the blank.

  • Add 200 µL of acetonitrile to all tubes to precipitate proteins.

  • Vortex mix all tubes for 30 seconds.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL onto the LC-MS/MS system.

Method Validation Summary

The following tables summarize the performance characteristics of this LC-MS/MS method.

Table 5: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Elacestrant1 - 2000> 0.995

Table 6: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Inter-day Precision (%CV) (n=18)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low QC3< 15< 1585 - 115
Mid QC100< 15< 1585 - 115
High QC1500< 15< 1585 - 115

Table 7: Recovery

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low QC3> 85
Mid QC100> 85
High QC1500> 85

Visualizations

experimental_workflow sample_prep Sample Preparation plasma 50 µL Human Plasma spike Spike with Elacestrant Standards/QCs plasma->spike is_add Add 50 µL this compound (Internal Standard) spike->is_add ppt Protein Precipitation (200 µL Acetonitrile) is_add->ppt vortex Vortex Mix ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc UPLC Separation (Reverse Phase) supernatant->hplc Inject lcms_analysis LC-MS/MS Analysis msms Tandem MS Detection (MRM Mode) hplc->msms integration Peak Integration msms->integration data_processing Data Processing calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification of Unknowns calibration->quantification signaling_pathway elacestrant Elacestrant er Estrogen Receptor (ER) elacestrant->er Binds to er_complex Elacestrant-ER Complex proteasome Proteasome er_complex->proteasome Targeted for degradation ER Degradation proteasome->degradation transcription ER-Mediated Gene Transcription degradation->transcription Inhibits proliferation Tumor Cell Proliferation degradation->proliferation Blocks transcription->proliferation Promotes

References

Application Note: Mass Spectrometry Fragmentation Analysis of Elacestrant-d6 for Pharmacokinetic and Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of Elacestrant-d6, a deuterated internal standard for the selective estrogen receptor degrader (SERD) Elacestrant, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The characteristic fragmentation pattern of this compound is presented, along with a comprehensive experimental protocol for its quantification in biological matrices. Additionally, the mechanism of action of Elacestrant within the estrogen receptor signaling pathway is illustrated to provide context for its therapeutic application.

Introduction

Elacestrant is an oral SERD approved for the treatment of estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2][3] Accurate quantification of Elacestrant in biological samples is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for reliable and precise bioanalysis by LC-MS/MS. This note details the mass spectrometric behavior of this compound and provides a robust analytical method.

Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of this compound was characterized using positive ion electrospray ionization (ESI) tandem mass spectrometry. The precursor ion and major product ions were identified to establish a selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) method for quantification. Based on the fragmentation of non-deuterated Elacestrant and Elacestrant-d4, the fragmentation pattern for this compound is proposed. The six deuterium atoms are presumed to be located on the ethyl group of the molecule.

Quantitative Data Summary
AnalytePrecursor Ion (m/z)Product Ion (m/z)Putative Fragment Structure
Elacestrant459.65174.63 (Base Peak)C11H12NO+
388.52[M+H - C4H9NO]+
303.42[M+H - C9H14NO2]+
232.32[M+H - C15H17NO2]+
Elacestrant-d4463.35272.23-
This compound 465.3 174.1 C11H12NO+
274.2 [M+H - C12H10F3NO]+

Note: The m/z values for Elacestrant are derived from published data.[4] The values for Elacestrant-d4 are also from a published study.[5] The fragmentation for this compound is inferred from this data, assuming deuteration on the ethyl group.

Experimental Protocol

This protocol outlines a typical LC-MS/MS method for the analysis of this compound.

Sample Preparation
  • Matrix: Human Plasma

  • Method: Protein precipitation.

    • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography
  • LC System: Agilent 1200 Series or equivalent.

  • Column: Agilent Eclipse XDB-C18 (150 × 4.6 mm, 3.5 µm).[4]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (proportions to be optimized, e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

Mass Spectrometry
  • Mass Spectrometer: Sciex 5000 or equivalent triple quadrupole mass spectrometer.[5]

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

  • MRM Transitions:

    • Elacestrant: Q1: 459.7 m/z → Q3: 174.6 m/z

    • This compound: Q1: 465.3 m/z → Q3: 174.1 m/z (quantifier), 274.2 m/z (qualifier)

  • Collision Energy (CE) and other compound-dependent parameters should be optimized for the specific instrument used.

Visualizations

This compound Fragmentation Pathway

G Proposed Fragmentation of this compound cluster_main cluster_fragments Precursor This compound [M+H]+ m/z = 465.3 Fragment1 Product Ion m/z = 174.1 Precursor->Fragment1 Loss of C18H15D6F3NO Fragment2 Product Ion m/z = 274.2 Precursor->Fragment2 Loss of C12H10F3NO

Caption: Proposed fragmentation of this compound.

Elacestrant Mechanism of Action: Estrogen Receptor Signaling Pathway

G Elacestrant Mechanism of Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Elacestrant Elacestrant Elacestrant->ER Binds and induces conformational change Proteasome Proteasome ER->Proteasome Ubiquitination & Degradation ERE Estrogen Response Element (ERE) ER->ERE Translocation GeneTranscription Gene Transcription (Cell Proliferation) ERE->GeneTranscription Activation

Caption: Elacestrant's disruption of ER signaling.

Discussion

The provided LC-MS/MS method offers a sensitive and selective approach for the quantification of Elacestrant using its deuterated analog, this compound, as an internal standard. The fragmentation pattern of this compound is consistent with the known fragmentation of Elacestrant, with the mass shift corresponding to the deuterium labeling. The proposed MRM transitions provide the necessary selectivity for analysis in complex biological matrices.

Elacestrant's mechanism of action involves binding to the estrogen receptor, which leads to a conformational change, subsequent ubiquitination, and degradation by the proteasome.[2] This action blocks estrogen-mediated gene transcription and subsequent cancer cell proliferation.[1] The ability to accurately measure Elacestrant concentrations is vital for understanding its clinical pharmacology and optimizing patient treatment.

Conclusion

This application note provides a foundational method for the mass spectrometric analysis of this compound. The presented data and protocols can be adapted by researchers for various applications, including pharmacokinetic studies, drug metabolism investigations, and clinical trial sample analysis. The visualization of the fragmentation pathway and the mechanism of action provides a comprehensive overview for professionals in drug development.

References

Application Notes and Protocols for the Bioanalysis of Elacestrant-d6

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the sample preparation of Elacestrant-d6 in biological matrices for quantitative analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described are intended for researchers, scientists, and drug development professionals. This compound, a deuterated isotopologue of Elacestrant, is commonly used as an internal standard in pharmacokinetic studies. Accurate and reliable sample preparation is critical for the precise quantification of Elacestrant in biological samples.

Overview of Sample Preparation Techniques

The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and the analytical instrumentation. The three most common techniques for the bioanalysis of small molecules like this compound are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): A simple and rapid method where a solvent is added to the sample to precipitate proteins. It is a high-throughput technique but may be less clean compared to LLE and SPE, potentially leading to matrix effects in the LC-MS/MS analysis.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. LLE provides a cleaner extract than PPT but is more labor-intensive.

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. SPE provides the cleanest samples and allows for analyte concentration, but it is the most complex and costly of the three techniques.

Quantitative Data Summary

The following table summarizes typical performance data for the different sample preparation techniques for the analysis of Elacestrant. While specific data for this compound is not detailed in the literature, its physicochemical properties are nearly identical to Elacestrant, and therefore, similar performance is expected. Elacestrant-d4 has been used as an internal standard in validated methods, and the performance characteristics are applicable to this compound.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Linearity Range 0.05 - 100 ng/mL[1][2]0.05 - 100 ng/mL[1]0.05 - 100 ng/mL[2]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[2]0.05 ng/mL[1]0.05 ng/mL[2]
Recovery Moderate to HighHighHigh and Reproducible
Matrix Effect Potential for significant ion suppression/enhancementReduced compared to PPTMinimal
Throughput HighModerateModerate to High (with automation)
Cost per Sample LowModerateHigh

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a general procedure for the rapid cleanup of plasma or serum samples.

Materials:

  • Biological matrix (e.g., human plasma) containing this compound

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • 96-well collection plate (optional)

Procedure:

  • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile (ACN) to the sample. This corresponds to a 3:1 (v/v) ratio of ACN to the sample.

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well collection plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

PPT_Workflow cluster_0 Protein Precipitation Protocol Sample 1. Add 100 µL Plasma/Serum Precipitation 2. Add 300 µL Acetonitrile Sample->Precipitation Vortex 3. Vortex Mix Precipitation->Vortex Centrifuge 4. Centrifuge Vortex->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Evaporate 6. Evaporate to Dryness Supernatant->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 8. Inject into LC-MS/MS Reconstitute->Analysis

Protein Precipitation Workflow
Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on a validated method for the extraction of Elacestrant from plasma.[1]

Materials:

  • Biological matrix (e.g., human plasma) containing this compound

  • 1% Formic acid in water

  • Extraction solvent (e.g., Methyl tert-butyl ether (MTBE) or Ethyl Acetate)

  • Glass test tubes (5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 150 µL of the plasma sample into a 5 mL glass test tube.

  • Add 300 µL of 1% formic acid in water to the sample.[1]

  • Add 1 mL of the extraction solvent (e.g., MTBE).

  • Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifuge the sample at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Protocol Sample 1. 150 µL Plasma Acidify 2. Add 300 µL 1% Formic Acid Sample->Acidify Extract 3. Add 1 mL Extraction Solvent Acidify->Extract Vortex 4. Vortex Mix Extract->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Organic_Layer 6. Collect Organic Layer Centrifuge->Organic_Layer Evaporate 7. Evaporate to Dryness Organic_Layer->Evaporate Reconstitute 8. Reconstitute Evaporate->Reconstitute Analysis 9. LC-MS/MS Analysis Reconstitute->Analysis

Liquid-Liquid Extraction Workflow
Protocol 3: Solid-Phase Extraction (SPE)

This protocol is a general procedure that can be optimized for this compound analysis, based on a method mentioned for Elacestrant.[3] A mixed-mode cation exchange or a reversed-phase sorbent would be appropriate for Elacestrant, which is a basic compound.

Materials:

  • Biological matrix (e.g., human plasma)

  • SPE cartridges (e.g., Mixed-Mode Cation Exchange or C18)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., 5% Ammonium hydroxide in Methanol)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Dilute 50 µL of plasma with 150 µL of 4% phosphoric acid in water.[3]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Vortex briefly and inject into the LC-MS/MS system.

SPE_Workflow cluster_2 Solid-Phase Extraction Protocol Pre-treat 1. Sample Pre-treatment Condition 2. Condition Cartridge Pre-treat->Condition Equilibrate 3. Equilibrate Cartridge Condition->Equilibrate Load 4. Load Sample Equilibrate->Load Wash 5. Wash Cartridge Load->Wash Elute 6. Elute Analyte Wash->Elute Evaporate 7. Evaporate Eluate Elute->Evaporate Reconstitute 8. Reconstitute Evaporate->Reconstitute Analysis 9. LC-MS/MS Analysis Reconstitute->Analysis Signaling_Pathway cluster_3 Elacestrant Mechanism of Action Elacestrant Elacestrant / this compound ER Estrogen Receptor α (ERα) Elacestrant->ER Binds to Binding Binding and Conformational Change ER->Binding Degradation Proteasomal Degradation of ERα Binding->Degradation Transcription Inhibition of Estrogen-Dependent Gene Transcription Degradation->Transcription Growth Inhibition of Tumor Cell Growth Transcription->Growth

References

Application Note: High-Throughput Analysis of Elacestrant and Elacestrant-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Elacestrant and its deuterated internal standard, Elacestrant-d6. The described methodologies are applicable for the analysis of Elacestrant in both biological matrices and pharmaceutical dosage forms, providing researchers, scientists, and drug development professionals with the necessary protocols for accurate and reproducible quantification.

Introduction

Elacestrant is a selective estrogen receptor degrader (SERD) used in the treatment of estrogen receptor (ER)-positive breast cancer.[1][2] Accurate and precise quantification of Elacestrant in various matrices is crucial for pharmacokinetic studies, drug formulation development, and quality control. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response.[3] This document provides detailed liquid chromatography conditions and mass spectrometry parameters for the separation and detection of Elacestrant and this compound.

Experimental

Liquid Chromatography

Two primary liquid chromatography approaches have been successfully employed for the analysis of Elacestrant: an ultra-high-performance liquid chromatography (UHPLC) method suitable for high-throughput analysis in biological matrices and a high-performance liquid chromatography (HPLC) method for pharmaceutical dosage forms.

Table 1: Liquid Chromatography Conditions

ParameterMethod 1: UHPLC for Biological SamplesMethod 2: HPLC for Pharmaceutical Dosage Forms
LC System Acquity UPLC or equivalentAgilent 1200 Series or equivalent
Column Acquity UPLC BEH Shield RP18, 50 x 2.1 mm, 1.7 µm[4][5]Agilent Eclipse XDB, 150 x 4.6 mm, 3.5 µm[6][7]
Mobile Phase A 0.1% Formic Acid in Water[4][5]Not Specified
Mobile Phase B Acetonitrile[4][5]Not Specified
Elution Mode Gradient[4][5]Isocratic[6][7]
Flow Rate 0.8 mL/min[4][5]1.0 mL/min[6][7]
Column Temperature Not SpecifiedNot Specified
Injection Volume Not SpecifiedNot Specified
Autosampler Temp. Not SpecifiedNot Specified
Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).

Table 2: Mass Spectrometry Parameters

ParameterElacestrantThis compound (Predicted)
Ionization Mode Positive ESI[8]Positive ESI
Precursor Ion (Q1) m/z 459.4[4]m/z 465.4
Product Ion (Q3) m/z 268.2[4]m/z 274.2
Other Fragments m/z 388.5, 303.4, 232.3, 174.6[7]Not Applicable

Note: The this compound product ion is predicted based on the fragmentation pattern of Elacestrant and the increased mass of the deuterated fragment. The precursor ion for Elacestrant-d4 is m/z 463.35, leading to a product ion of m/z 272.23.[4]

Protocols

Standard and Sample Preparation

Protocol 1: Plasma Sample Preparation

  • Thaw plasma samples and internal standard (this compound) stock solution at room temperature.

  • Spike an appropriate volume of plasma (e.g., 50 µL) with the this compound internal standard solution.

  • Perform a solid-phase extraction (SPE) to extract the analytes from the plasma matrix.[8]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of mobile phase.

  • Inject the reconstituted sample onto the LC-MS/MS system.

Protocol 2: Pharmaceutical Dosage Form Sample Preparation

  • Accurately weigh and crush a representative number of tablets.

  • Dissolve the powdered tablets in a suitable solvent to a known concentration (e.g., 100 ppm of Elacestrant).

  • Spike the solution with the this compound internal standard.

  • Filter the solution through a 0.45 µm membrane filter.

  • Inject the filtered sample onto the LC-MS/MS system.

LC-MS/MS System Operation
  • Equilibrate the LC system with the initial mobile phase composition until a stable baseline is achieved.

  • Set up the mass spectrometer with the parameters outlined in Table 2.

  • Create a sequence table with the prepared samples, standards, and quality controls.

  • Initiate the sequence to begin the analysis.

Workflow and Data Analysis

The overall workflow for the analysis of Elacestrant and this compound is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Pharmaceutical Dosage Spike Spike with This compound Sample->Spike Extract Solid-Phase Extraction (for Plasma) Spike->Extract Biological Filter Filtration (for Dosage Forms) Spike->Filter Pharmaceutical LC_Sep LC Separation Extract->LC_Sep Filter->LC_Sep MS_Detect MS/MS Detection LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Quant Quantification Integration->Quant

Figure 1: General workflow for the quantification of Elacestrant.

Conclusion

The described LC-MS/MS methods provide a reliable and sensitive approach for the quantification of Elacestrant and its deuterated internal standard, this compound. These protocols can be readily implemented in a research or quality control laboratory setting to support the development and analysis of Elacestrant. The provided parameters serve as a starting point, and further optimization may be required based on the specific instrumentation and application.

References

Troubleshooting & Optimization

Technical Support Center: Elacestrant & Elacestrant-d6 Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elacestrant and its deuterated internal standard, Elacestrant-d6, in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is Elacestrant and what is its mechanism of action?

Elacestrant is an oral selective estrogen receptor degrader (SERD).[1] It functions by binding to the estrogen receptor-alpha (ERα), which is a key driver in the growth of certain types of breast cancer.[1] This binding action does two things: it antagonizes the transcriptional activity of the receptor and marks it for degradation by the cell's proteasome pathway.[1] This dual mechanism of action effectively reduces the number of estrogen receptors in cancer cells, thereby inhibiting their growth and proliferation.[2]

Q2: Why is a deuterated internal standard like this compound used in the bioanalysis of Elacestrant?

A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in quantitative LC-MS/MS bioanalysis. Because it is chemically almost identical to the analyte (Elacestrant), it is expected to have the same chromatographic retention time, extraction recovery, and ionization response. By adding a known amount of this compound to each sample, it can effectively compensate for variations in sample preparation and matrix effects, leading to more accurate and precise quantification of Elacestrant.

Q3: What are matrix effects and how can they affect my results?

Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine). These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. Common sources of matrix effects in biological samples include phospholipids, salts, and metabolites.[2]

Q4: I am seeing high variability in my quality control (QC) samples. Could this be due to matrix effects?

High variability in QC samples is a classic indicator of inconsistent matrix effects. If different lots of biological matrix are used to prepare calibrators and QCs, or if there is inherent variability between patient/animal samples, the degree of ion suppression or enhancement can differ from sample to sample. This leads to poor precision and accuracy in your results. The use of a co-eluting stable isotope-labeled internal standard like this compound is designed to mitigate this, but if the internal standard itself is experiencing different matrix effects than the analyte, variability can still occur.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Peak Splitting for Elacestrant and/or this compound

Possible Causes and Solutions:

  • Column Contamination or Degradation: The analytical column can accumulate matrix components over time, leading to peak shape issues.

    • Solution: Implement a column wash procedure between runs. If the problem persists, try flushing the column with a strong solvent series or replace the column.

  • Injection Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, reconstitute the final extract in the initial mobile phase. If sample solubility is an issue, use the weakest solvent possible that maintains solubility.

  • Co-elution with an Interfering Substance: A component from the matrix may be co-eluting and interfering with the peak shape.

    • Solution: Optimize the chromatographic method to improve separation. This could involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.

  • Injector Issues: Problems with the autosampler, such as a partially clogged needle or incorrect injection volume, can lead to split peaks.

    • Solution: Perform routine maintenance on the autosampler. Check for any blockages and ensure the injection syringe is functioning correctly.

Issue 2: Inconsistent or Drifting Internal Standard (this compound) Response

Possible Causes and Solutions:

  • Inconsistent Addition of Internal Standard: The most basic cause is inaccurate or inconsistent spiking of the internal standard into the samples.

    • Solution: Verify the concentration of your internal standard stock solution. Ensure that the pipettes used for spiking are calibrated and that the spiking procedure is consistent across all samples.

  • Degradation of Internal Standard: this compound, like the parent drug, may be susceptible to degradation under certain conditions.

    • Solution: Assess the stability of this compound in the stock solution and in the biological matrix under the conditions of your sample preparation and storage.

  • Differential Matrix Effects: The analyte and the internal standard may not be experiencing the same degree of ion suppression or enhancement. This can happen if they are not perfectly co-eluting.

    • Solution: Ensure that the chromatographic method provides perfect co-elution of Elacestrant and this compound. Even a slight separation can expose them to different matrix components as they elute.

Issue 3: Low Recovery of Elacestrant and this compound

Possible Causes and Solutions:

  • Suboptimal Sample Preparation: The chosen extraction method may not be efficient for Elacestrant.

    • Solution: Evaluate different sample preparation techniques. The choice between protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can significantly impact recovery. It is recommended to perform a systematic evaluation.

  • Binding to Labware: Elacestrant may adsorb to plastic or glass surfaces during sample processing.

    • Solution: Use low-binding microplates and tubes. Silanized glassware can also be considered.

  • pH-Dependent Extraction Efficiency: The recovery of Elacestrant in LLE and SPE can be highly dependent on the pH of the sample.

    • Solution: Optimize the pH of the sample and the extraction solvents to ensure Elacestrant is in its most extractable form (typically neutral).

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation TechniqueTypical Analyte RecoveryEffectiveness in Removing PhospholipidsRelative Matrix EffectThroughput
Protein Precipitation (PPT) High ( >90%)LowHighHigh
Liquid-Liquid Extraction (LLE) Moderate to High (70-95%)ModerateModerate to LowModerate
Solid-Phase Extraction (SPE) High ( >85%)HighLowLow to Moderate

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Elacestrant and this compound into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix using your intended sample preparation method. Spike Elacestrant and this compound into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike Elacestrant and this compound into the blank biological matrix before extraction.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • MF = (Peak Area of Set B) / (Peak Area of Set A)

    • RE (%) = [(Peak Area of Set C) / (Peak Area of Set B)] * 100

    • An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.

Protocol 2: Generic Sample Preparation Methods

These are starting points for method development and should be optimized for your specific application.

A. Protein Precipitation (PPT):

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the this compound internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Transfer the supernatant to a new plate or vial for analysis.

B. Liquid-Liquid Extraction (LLE):

  • To 100 µL of plasma, add the this compound internal standard and 50 µL of a buffer to adjust the pH (e.g., ammonium acetate buffer).

  • Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute in mobile phase for analysis.

C. Solid-Phase Extraction (SPE):

  • Condition the SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.

  • Load the plasma sample (pre-treated with an acid to disrupt protein binding and spiked with this compound).

  • Wash the cartridge with a weak organic solvent to remove interfering substances.

  • Elute Elacestrant and this compound with a stronger organic solvent, often containing a pH modifier (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness and reconstitute in mobile phase.

Visualizations

Elacestrant_Mechanism_of_Action cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor α (ERα) Proteasome Proteasome ER->Proteasome Induces Degradation DNA DNA (Estrogen Response Element) ER->DNA Blocks Binding to DNA Elacestrant Elacestrant Elacestrant->ER Binds to ERα Transcription Gene Transcription (Leads to Cell Proliferation)

Caption: Elacestrant binds to ERα, leading to its degradation and preventing gene transcription.

Troubleshooting_Workflow Start Problem Observed (e.g., High Variability, Poor Peak Shape) Check_IS 1. Check Internal Standard - Consistent Spiking? - Degradation? Start->Check_IS Check_Chroma 2. Evaluate Chromatography - Peak Shape? - Co-elution of Analyte/IS? Start->Check_Chroma Check_SamplePrep 3. Assess Sample Preparation - Low Recovery? - High Matrix Effects? Start->Check_SamplePrep Resolve_IS Solution: - Verify IS concentration - Assess IS stability Check_IS->Resolve_IS Resolve_Chroma Solution: - Optimize gradient - Use guard column - Change mobile phase Check_Chroma->Resolve_Chroma Resolve_SamplePrep Solution: - Test alternative prep method (PPT, LLE, SPE) - Optimize pH Check_SamplePrep->Resolve_SamplePrep

Caption: A logical workflow for troubleshooting common LC-MS/MS bioanalysis issues.

Sample_Prep_Decision_Tree Start Goal: Develop a Robust Assay Throughput Is High Throughput Critical? Start->Throughput PPT Start with Protein Precipitation (PPT) Throughput->PPT Yes LLE_SPE Evaluate LLE and SPE Throughput->LLE_SPE No Matrix_Effect Are Matrix Effects Acceptable? PPT->Matrix_Effect Matrix_Effect->LLE_SPE No Final_Method Optimized Method Matrix_Effect->Final_Method Yes LLE Liquid-Liquid Extraction (LLE) LLE_SPE->LLE SPE Solid-Phase Extraction (SPE) LLE_SPE->SPE LLE->Final_Method SPE->Final_Method

Caption: A decision tree to guide the selection of an appropriate sample preparation method.

References

Technical Support Center: Optimizing LC-MS/MS for Elacestrant-d6 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elacestrant and its deuterated internal standard, Elacestrant-d6, using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting LC-MS/MS parameters for the detection of Elacestrant and this compound?

A1: Based on validated bioanalytical methods, the following parameters are recommended as a starting point. Optimization may be required based on your specific instrumentation and experimental conditions.

Table 1: Recommended Initial LC-MS/MS Parameters

ParameterRecommended Setting
LC System
ColumnWaters Acquity UPLC BEH Shield RP18, 50 x 2.1 mm, 1.7 µm[1]
Mobile Phase A0.1% Formic Acid in Water[1]
Mobile Phase BAcetonitrile[1]
Flow Rate0.8 mL/min[1]
GradientA varying gradient program should be optimized to ensure sufficient separation from matrix components.[1]
Injection Volume5 µL[1]
Column TemperatureAmbient or controlled at a specific temperature (e.g., 40 °C) for reproducibility.
MS System
Ionization ModeElectrospray Ionization (ESI), Positive[1]
MRM Transition (Elacestrant)m/z 459.35 → 268.15[1]
MRM Transition (Elacestrant-d4)m/z 463.35 → 272.23[1]
Collision Energy (CE)Optimization is required. Typical values for similar molecules range from 20-40 eV.
Declustering Potential (DP)Optimization is required. Typical values for similar molecules range from 50-100 V.

Q2: Why is a deuterated internal standard like this compound recommended?

A2: A deuterated internal standard is highly recommended for quantitative bioanalysis to account for variability in sample preparation and matrix effects. Since this compound is chemically identical to Elacestrant, it co-elutes and experiences similar ionization suppression or enhancement, leading to more accurate and precise quantification.

Q3: What is a common sample preparation technique for analyzing Elacestrant in plasma?

A3: A validated liquid-liquid extraction (LLE) procedure has been successfully used for the analysis of Elacestrant in human plasma.[1] A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Q4: What is the mechanism of action of Elacestrant?

A4: Elacestrant is a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor-alpha (ERα) and induces a conformational change that leads to the degradation of the receptor via the proteasomal pathway.[2][3][4] This disrupts estrogen-driven signaling, which is crucial for the growth of certain types of breast cancer.[2][3][4]

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing

  • Possible Cause: Suboptimal chromatographic conditions.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the pH of the aqueous mobile phase is appropriate for Elacestrant, which has basic functional groups. An acidic mobile phase (e.g., with 0.1% formic acid) helps to ensure consistent protonation and good peak shape.

    • Column Choice: The use of a shielded RP column, like the Waters Acquity UPLC BEH Shield RP18, is beneficial for basic compounds as it reduces silanol interactions that can cause tailing.[5][6][7]

    • Gradient Optimization: Adjust the gradient slope to ensure adequate separation from interfering matrix components that might co-elute and affect peak shape.

Issue 2: Low Signal Intensity or High Signal-to-Noise Ratio

  • Possible Cause: Ion suppression from matrix components.

  • Troubleshooting Steps:

    • Sample Preparation: Improve the sample clean-up process. The provided liquid-liquid extraction protocol is designed to remove a significant portion of plasma proteins and phospholipids, which are common sources of ion suppression.[1] Consider further optimization of the extraction solvent or a solid-phase extraction (SPE) approach if ion suppression persists.

    • Chromatographic Separation: Ensure that Elacestrant is chromatographically separated from the regions where most matrix components elute (typically at the beginning and end of the chromatogram).

    • MS Source Parameters: Optimize the ESI source parameters, including nebulizer gas flow, auxiliary gas flow, and source temperature, to enhance the ionization efficiency of Elacestrant.

Issue 3: Inconsistent Results and Poor Reproducibility

  • Possible Cause: Inefficient or inconsistent sample preparation; variability in matrix effects between samples.

  • Troubleshooting Steps:

    • Internal Standard Usage: Confirm that the deuterated internal standard (this compound) is being used correctly and is added to all samples, standards, and quality controls before the extraction process.

    • Extraction Protocol: Ensure the liquid-liquid extraction procedure is performed consistently across all samples. Pay close attention to vortexing times, phase separation, and solvent evaporation steps.

    • Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same biological matrix as the study samples to compensate for matrix effects.

Issue 4: Carryover

  • Possible Cause: Adsorption of Elacestrant to components of the LC system.

  • Troubleshooting Steps:

    • Injector Wash: Use a strong solvent in the injector wash solution to effectively clean the needle and sample loop between injections. A mixture of acetonitrile and isopropanol with a small amount of acid or base can be effective.

    • LC System Cleaning: Implement a rigorous column washing procedure at the end of each analytical batch.

    • Blank Injections: Inject blank samples after high-concentration samples to assess and monitor the level of carryover.

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Stock Solution: Prepare a 1 mg/mL stock solution of Elacestrant and this compound in a suitable organic solvent such as methanol or DMSO.

  • Working Solutions: Serially dilute the stock solutions with an appropriate solvent (e.g., 50:50 acetonitrile:water) to prepare working standards for calibration curves and quality control (QC) samples.

2. Sample Preparation: Liquid-Liquid Extraction from Human Plasma[1]

  • To 150 µL of human plasma in a microcentrifuge tube, add the appropriate amount of this compound working solution.

  • Add 300 µL of 1% formic acid in water and vortex for 10 seconds.

  • Add 1 mL of an appropriate organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40-50 °C.

  • Reconstitute the dried extract in 100-200 µL of the initial mobile phase composition.

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize pharmacokinetic data for Elacestrant from clinical studies.

Table 2: Pharmacokinetic Parameters of Elacestrant in Healthy Postmenopausal Women (Single Ascending Dose)[1]

Dose (mg)Cmax (ng/mL)tmax (h)AUC0–inf (ng·h/mL)t1/2 (h)
200209 ± 72.74.46 ± 1.573140 ± 119537.5 ± 2.8
500----
750328 ± 68.63.33 ± 0.524810 ± 152238.6 ± 4.1
1000543 ± 60.54.33 ± 1.538327 ± 91141.6 ± 5.9

Data are presented as mean ± standard deviation.

Table 3: Linearity and Sensitivity of a Validated LC-MS/MS Method for Elacestrant in Pharmaceutical Formulations[8]

ParameterValue
Linearity Range25–150 µg/mL
Correlation Coefficient (R²)0.99979
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantitation (LOQ)1.0 µg/mL

Visualizations

Elacestrant_Mechanism_of_Action Elacestrant Mechanism of Action cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ER Estrogen Receptor α (ERα) ERE Estrogen Response Element (on DNA) ER->ERE Translocates and binds to Proteasome Proteasome ER->Proteasome Degradation Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates Ubiquitin Ubiquitin Ubiquitin->ER Ubiquitination Elacestrant Elacestrant Elacestrant->ER Binds to Elacestrant->Gene_Transcription Inhibits Estrogen Estrogen Estrogen->ER Binds to

Caption: Elacestrant's dual mechanism of action.

LCMSMS_Workflow LC-MS/MS Workflow for Elacestrant Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation UPLC Separation Reconstitution->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MSMS_Detection Tandem MS Detection (MRM) ESI->MSMS_Detection Integration Peak Integration MSMS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Bioanalytical workflow for Elacestrant.

References

Elacestrant-d6 Stability in Processed Samples: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Elacestrant-d6 in processed biological samples. The following information is designed to help identify and resolve common issues encountered during bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a deuterated form of Elacestrant, an oral selective estrogen receptor degrader (SERD). In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, this compound is commonly used as an internal standard (IS). The inclusion of deuterium atoms increases the mass of the molecule without significantly altering its chemical properties. This allows it to be distinguished from the non-deuterated analyte (Elacestrant) by the mass spectrometer while co-eluting chromatographically, which helps to correct for variability during sample preparation and analysis.

Q2: What are the primary stability concerns for this compound in processed samples?

The primary stability concerns for this compound in processed biological samples, such as plasma or tissue homogenates, revolve around the potential for deuterium loss through hydrogen-deuterium (H/D) exchange and chemical degradation. H/D exchange can occur under certain pH and temperature conditions, leading to a decrease in the deuterated internal standard signal and potentially compromising the accuracy of the quantification.[1][2] Chemical stability is also a factor, as Elacestrant itself is susceptible to degradation under certain stress conditions.[3]

Q3: Can the position of the deuterium label on the Elacestrant molecule affect its stability?

Yes, the position of the deuterium label is critical. Deuterium atoms on aromatic rings or at positions not prone to enolization are generally stable. However, deuterium atoms on or adjacent to heteroatoms (like nitrogen or oxygen) or on carbons that can participate in keto-enol tautomerism can be more susceptible to exchange with protons from the surrounding solvent, especially under acidic or basic conditions.[2]

Q4: How can I assess the stability of this compound in my samples?

The stability of this compound should be evaluated during the bioanalytical method validation process. This typically involves performing several stability experiments, including:

  • Bench-top stability: Evaluating the stability of the analyte and internal standard in the biological matrix at room temperature for a specified period.

  • Freeze-thaw stability: Assessing the impact of repeated freezing and thawing cycles on the analyte and internal standard.

  • Post-preparative stability: Determining the stability of the processed samples (e.g., in the autosampler) for the expected duration of the analytical run.

  • Long-term storage stability: Evaluating the stability of the analyte and internal standard in the matrix at the intended storage temperature over an extended period.

A detailed protocol for a post-preparative stability assessment is provided in the "Experimental Protocols" section.

Troubleshooting Guide

This guide addresses common issues that may indicate this compound instability in your experiments.

Issue 1: Inconsistent or decreasing internal standard (IS) response across an analytical run.

Potential Cause Troubleshooting Steps
Post-preparative instability (H/D exchange or degradation) 1. Re-inject a freshly prepared calibration standard and a few quality control (QC) samples to see if the response returns to normal. 2. Assess the pH of the reconstitution solvent. If it is strongly acidic or basic, consider neutralizing it. 3. Perform a post-preparative stability experiment at different temperatures (e.g., 4°C vs. room temperature) to determine optimal autosampler conditions.
Adsorption to sample vials 1. Use different types of sample vials (e.g., polypropylene instead of glass, or silanized glass). 2. Add a small percentage of an organic solvent like acetonitrile or isopropanol to the reconstitution solvent to reduce adsorption.

Issue 2: Chromatographic peak for this compound appears at a slightly earlier retention time than Elacestrant.

Potential Cause Troubleshooting Steps
Normal Isotope Effect This is a known phenomenon for deuterated compounds in reversed-phase chromatography and is generally not a stability issue.[4][5] However, a significant shift could indicate a problem. 1. Ensure that the peak integration is accurate for both the analyte and the IS. 2. If the separation is too large, it may lead to differential matrix effects.[6] In this case, optimizing the chromatographic method to reduce the separation may be necessary.
Interference An interfering compound may be co-eluting with the IS. 1. Analyze a blank matrix sample to check for interferences at the retention time of the IS. 2. If interference is present, improve the sample clean-up procedure or modify the chromatographic conditions to separate the interference.

Issue 3: High variability in the analyte/IS peak area ratio for replicate preparations of the same sample.

Potential Cause Troubleshooting Steps
Inconsistent H/D Exchange The conditions during sample processing may be promoting variable H/D exchange. 1. Ensure consistent timing for all sample processing steps. 2. Strictly control the pH and temperature during extraction and reconstitution.
Matrix Effects The biological matrix may be suppressing or enhancing the ionization of the analyte and/or IS differently.[6] 1. Evaluate matrix effects by comparing the response of the analyte and IS in neat solution versus post-extraction spiked matrix. 2. Improve the sample clean-up method (e.g., switch from protein precipitation to solid-phase extraction) to remove more matrix components.

Experimental Protocols

Protocol: Post-Preparative Stability of this compound in Processed Human Plasma

Objective: To assess the stability of this compound and Elacestrant in processed human plasma samples stored in an autosampler at a specific temperature over a defined period.

Materials:

  • Blank human plasma

  • Elacestrant and this compound stock solutions

  • Quality control (QC) samples at low and high concentrations

  • Validated LC-MS/MS method for Elacestrant

Procedure:

  • Sample Preparation:

    • Thaw QC samples (low and high concentrations) and blank plasma at room temperature.

    • Process a set of six replicates for each QC level and a set of blank plasma samples according to the validated bioanalytical method (e.g., protein precipitation followed by evaporation and reconstitution).

  • Initial Analysis (T=0):

    • Immediately after preparation, inject one set of processed blank plasma and three replicates of each QC level.

  • Sample Storage:

    • Store the remaining processed samples in the autosampler at the intended temperature (e.g., 10°C).

  • Time-Point Analysis:

    • Analyze the remaining replicates of the QC samples at predetermined time points (e.g., 12, 24, and 48 hours).

  • Data Analysis:

    • Calculate the mean concentration of the QC samples at each time point.

    • Compare the mean concentrations at each time point to the initial (T=0) concentrations.

    • The stability is acceptable if the mean concentration at each time point is within ±15% of the nominal concentration.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Issues cluster_solutions Solutions start Inconsistent Results with this compound check_is_response Check IS Response Across Run start->check_is_response is_response_stable IS Response Stable check_is_response->is_response_stable Stable investigate_degradation Investigate Chemical Degradation check_is_response->investigate_degradation Decreasing check_ratio_variability Check Analyte/IS Ratio Variability is_response_stable->check_ratio_variability ratio_variability_ok Ratio Variability Acceptable check_ratio_variability->ratio_variability_ok Low investigate_hd_exchange Investigate H/D Exchange check_ratio_variability->investigate_hd_exchange High check_chromatography Review Chromatography ratio_variability_ok->check_chromatography chromatography_ok Chromatography Acceptable check_chromatography->chromatography_ok Good investigate_matrix_effects Investigate Matrix Effects check_chromatography->investigate_matrix_effects Poor Separation/Interference investigate_adsorption Investigate Adsorption chromatography_ok->investigate_adsorption optimize_cleanup Optimize Sample Cleanup investigate_matrix_effects->optimize_cleanup control_ph_temp Control pH and Temperature investigate_hd_exchange->control_ph_temp change_vials Change Sample Vials investigate_adsorption->change_vials perform_stability_expts Perform Stability Experiments investigate_degradation->perform_stability_expts end Method Optimized optimize_cleanup->end control_ph_temp->end change_vials->end perform_stability_expts->end

Caption: Troubleshooting workflow for this compound stability issues.

Stability_Assessment_Workflow Experimental Workflow for Stability Assessment start Start Stability Assessment prep_samples Prepare QC Samples in Matrix start->prep_samples process_samples Process Samples with Validated Method prep_samples->process_samples initial_analysis Analyze T=0 Samples process_samples->initial_analysis store_samples Store Samples Under Test Conditions process_samples->store_samples data_analysis Calculate Concentrations and Compare to T=0 initial_analysis->data_analysis timepoint_analysis Analyze at Time Points (e.g., 12, 24, 48h) store_samples->timepoint_analysis timepoint_analysis->data_analysis evaluate_stability Evaluate Stability (within ±15% of nominal) data_analysis->evaluate_stability stable Stability Confirmed evaluate_stability->stable Yes not_stable Stability Fails evaluate_stability->not_stable No troubleshoot Troubleshoot Method not_stable->troubleshoot

Caption: Workflow for assessing this compound stability.

References

How to resolve co-elution of interfering peaks with Elacestrant-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of interfering peaks with Elacestrant-d6 in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assays?

This compound is a stable isotope-labeled internal standard (SIL-IS) for Elacestrant. SIL-IS are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2] They are chemically identical to the analyte, but have a higher mass due to the incorporation of heavy isotopes like deuterium. This allows them to be distinguished from the analyte by the mass spectrometer. The key advantage is that a SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, which allows for accurate correction and precise quantification.[3]

Q2: What are the common causes of peak interference with this compound?

Interference in LC-MS/MS analysis can arise from several sources:

  • Co-eluting Metabolites: Elacestrant is primarily metabolized by CYP3A4 through N-dealkylation and glucuronidation.[4][5] These metabolites, if not chromatographically separated, can potentially interfere with the analysis.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with Elacestrant and this compound, affecting their ionization efficiency.[3] This can lead to ion suppression or enhancement, impacting the accuracy of the results.

  • Isotopic Crosstalk: Natural abundance of isotopes in Elacestrant can contribute to the signal of this compound, and vice versa. This is more pronounced if the mass difference between the analyte and the internal standard is small.

  • Impurities in the Internal Standard: The this compound reference material may contain a small amount of unlabeled Elacestrant, which can cause interference.[6]

Q3: How can I detect co-elution of an interfering peak with this compound?

Identifying co-elution is the first step to resolving it. Here are some methods:

  • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or tailing, can indicate the presence of a co-eluting compound.[7]

  • Mass Spectral Analysis: By examining the mass spectra across the chromatographic peak, you can identify the presence of multiple components. If the spectra change across the peak, it's a strong indication of co-elution.[7]

  • Matrix Effect Evaluation: A post-column infusion experiment can help identify regions of ion suppression or enhancement in the chromatogram caused by the matrix.

Troubleshooting Guide

Issue: Poor peak shape or unexpected peak splitting for this compound.

This is often the first sign of a co-eluting interference. The following workflow can help you diagnose and resolve the issue.

cluster_0 Troubleshooting Workflow for Co-elution A Observe Poor Peak Shape (Shoulders, Splitting) B Verify System Suitability (Column Performance, Mobile Phase) A->B Start C Modify Chromatographic Conditions B->C System OK D Optimize Gradient Profile C->D E Evaluate Alternative Stationary Phases C->E F Adjust Mobile Phase pH or Organic Modifier C->F G Investigate Sample Preparation C->G No Improvement K Resolved D->K Resolution Achieved E->K Resolution Achieved F->K Resolution Achieved H Implement More Selective Extraction (e.g., SPE vs. Protein Precipitation) G->H I Review Mass Spectrometer Parameters H->I No Improvement H->K Resolution Achieved J Select More Specific MRM Transitions I->J J->K Resolution Achieved

Caption: A stepwise workflow for troubleshooting co-elution issues.

Experimental Protocols for Resolving Co-elution

1. Modification of Chromatographic Conditions

If co-elution is suspected, the first step is to optimize the chromatographic separation. The goal is to alter the retention times of this compound and the interfering peak.

  • Protocol 1: Gradient Optimization

    • Initial Condition: Start with the existing gradient method.

    • Steeper Gradient: Decrease the gradient time to see if the peaks can be sharpened and separated.

    • Shallower Gradient: Increase the gradient time, particularly around the elution time of this compound. This will increase the retention time and may improve resolution.

    • Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition just before the elution of this compound to allow more time for separation.

  • Protocol 2: Mobile Phase Modification

    • Change Organic Modifier: If using acetonitrile, try switching to methanol, or vice versa. The different solvent selectivity can alter the elution profile.

    • Adjust pH: Modify the pH of the aqueous mobile phase. This can change the ionization state of interfering compounds and alter their retention.

  • Protocol 3: Stationary Phase Evaluation

    • Different C18 Chemistry: Not all C18 columns are the same. Try a C18 column with a different bonding chemistry or end-capping.

    • Alternative Stationary Phase: Consider a phenyl-hexyl or a biphenyl column, which offer different selectivity compared to C18.

2. Enhancement of Sample Preparation

If chromatographic modifications are insufficient, the interference may need to be removed during sample preparation.

  • Protocol: Solid Phase Extraction (SPE)

    • Method: Develop an SPE method to selectively isolate Elacestrant from the biological matrix.

    • Sorbent Selection: Choose a sorbent that has a high affinity for Elacestrant while allowing the interfering compounds to be washed away. A mixed-mode cation exchange sorbent may be effective.

    • Wash Steps: Optimize the wash steps with different solvents to remove as much of the matrix and potential interferences as possible before eluting Elacestrant.

3. Optimization of Mass Spectrometry Parameters

In some cases, the interference may be isobaric (having the same mass) and co-eluting. In this scenario, mass spectrometry parameters can be optimized.

  • Protocol: Multiple Reaction Monitoring (MRM) Transition Selection

    • Full Scan Product Ion Spectra: Acquire the full scan product ion spectra of both Elacestrant and the interfering peak (if it can be isolated).

    • Select Unique Transitions: Identify unique and specific fragment ions for Elacestrant that are not present in the product ion spectrum of the interfering compound.

    • Update MRM Method: Update the MRM method with the new, more selective transitions.

Data Presentation: Elacestrant and Internal Standard Parameters

The following table summarizes the mass spectrometry parameters for Elacestrant and its deuterated internal standard, Elacestrant-d4, which can be used as a starting point for developing a method for this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Elacestrant459.35268.15
Elacestrant-d4463.35272.23
Data from a study on the pharmacokinetics of Elacestrant.[8]

Note: For this compound, the precursor ion would be approximately 465.35 m/z. The product ion would depend on the location of the deuterium labels. It is crucial to determine the optimal product ion for this compound during method development.

Signaling Pathway and Logic Diagrams

The following diagram illustrates the logical flow of identifying and resolving interference in an LC-MS/MS assay.

cluster_1 Interference Resolution Pathway A Initial Method (Co-elution Observed) B Chromatographic Optimization A->B Step 1 C Sample Prep Enhancement B->C If Unsuccessful E Final Validated Method (Interference Resolved) B->E Successful D MS Parameter Optimization C->D If Unsuccessful C->E Successful D->E Successful

Caption: Logical pathway for resolving analytical interferences.

References

Minimizing isotopic exchange of deuterium in Elacestrant-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing isotopic exchange of deuterium in Elacestrant-d6. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is isotopic stability important?

This compound is a deuterated version of Elacestrant, an oral selective estrogen receptor degrader (SERD).[1][2][3][4] Deuterium (d or ²H) is a stable, non-radioactive isotope of hydrogen. In drug development, deuterium substitution is used to alter the pharmacokinetic profile of a drug, often to slow down its metabolism.[2][3]

Isotopic stability is crucial because the loss of deuterium and its replacement with hydrogen (protium, ¹H) from the surrounding environment (e.g., solvents, reagents) can lead to:

  • Inaccurate quantification: In pharmacokinetic studies using this compound as an internal standard, isotopic exchange can compromise the accuracy of the analytical results.

  • Altered drug metabolism: If the deuteration was intended to block a specific metabolic pathway, its loss would negate this effect.

  • Misinterpretation of experimental data: The presence of partially or fully protonated Elacestrant can complicate data analysis.

Q2: Where are the deuterium atoms located in commercially available this compound?

The precise locations of the six deuterium atoms in commercially available this compound are not consistently specified in publicly available scientific literature or product information sheets. However, deuteration is often targeted at sites of metabolic activity to slow down drug metabolism. For Elacestrant, metabolism primarily occurs via CYP3A4, CYP2A6, and CYP2C9 enzymes.[5] Common metabolic pathways include N-dealkylation and oxidation. Therefore, it is plausible that the deuterium labels are placed on the ethyl groups or other positions susceptible to enzymatic attack. Researchers should consult the certificate of analysis provided by the supplier for any specific information on the location of the deuterium labels.

Q3: What are the primary factors that can cause deuterium exchange in this compound?

Several factors can contribute to the isotopic exchange of deuterium in this compound:

  • pH: Both acidic and basic conditions can catalyze hydrogen-deuterium exchange. Forced degradation studies of Elacestrant have shown its sensitivity to acidic and alkaline conditions.[6][7]

  • Temperature: Higher temperatures provide the necessary activation energy for the exchange reaction to occur more readily.

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons to exchange with the deuterium atoms on the molecule.

  • Catalysts: The presence of certain metals or enzymes can facilitate deuterium exchange.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the handling and analysis of this compound.

Problem Potential Cause Recommended Solution
Loss of Isotopic Purity in Stock Solutions Inappropriate solvent selection or storage conditions.Solvent: Use aprotic solvents (e.g., acetonitrile, DMSO) for preparing stock solutions whenever possible. If aqueous solutions are necessary, prepare them fresh and use deuterated solvents (e.g., D₂O) to minimize exchange. Storage: Store stock solutions at low temperatures (-20°C or -80°C) in tightly sealed containers to minimize exposure to atmospheric moisture.[8]
Deuterium Exchange During Sample Preparation Exposure to acidic or basic conditions, or elevated temperatures.pH Control: Maintain a neutral pH during sample extraction and processing. If pH adjustment is necessary, use buffers with deuterated components. Temperature Control: Keep samples on ice or at a reduced temperature throughout the preparation process. Avoid prolonged heating steps.
Back-Exchange During LC-MS Analysis Use of protic mobile phases and high temperatures in the ion source.Mobile Phase: If possible, use mobile phases prepared with deuterated solvents. Minimize the time the sample spends in the LC system before analysis. Ion Source Temperature: Optimize the ion source temperature to the lowest effective setting to reduce in-source exchange.[9]
Inconsistent Isotopic Purity Results Non-standardized analytical method or instrument variability.Method Validation: Develop and validate a robust analytical method for assessing isotopic purity using appropriate reference standards. System Suitability: Perform regular system suitability tests to ensure consistent instrument performance.

Experimental Protocols

Protocol 1: Assessment of Isotopic Stability of this compound in Different Solvents

Objective: To determine the rate of deuterium exchange of this compound in various solvents over time.

Methodology:

  • Prepare stock solutions of this compound at a concentration of 1 mg/mL in the following solvents:

    • Acetonitrile (aprotic)

    • Methanol (protic)

    • Water (protic)

    • Deuterated water (D₂O)

  • Divide each solution into aliquots for analysis at different time points (e.g., 0, 1, 4, 8, 24, and 48 hours).

  • Store the aliquots at controlled room temperature (20-25°C) and protected from light.

  • At each time point, analyze the isotopic purity of the respective samples using a validated LC-MS/MS method (see Protocol 2).

  • Quantify the percentage of the d6, d5, d4, etc., forms of Elacestrant at each time point.

  • Plot the percentage of this compound remaining over time for each solvent to determine the stability.

Protocol 2: Quantification of Isotopic Purity by LC-MS/MS

Objective: To develop a sensitive and accurate method for determining the isotopic purity of this compound.

Methodology:

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm).[6][7]

    • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and a suitable buffer (e.g., ammonium formate at pH 3.0).[6][7] The use of deuterated mobile phase components should be considered to minimize on-column exchange.

    • Flow Rate: 1.0 mL/min.[6][7]

    • Column Temperature: Maintain at a low temperature (e.g., 25°C) to minimize on-column exchange.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Monitoring: Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the different deuterated forms of Elacestrant (d0 to d6). The precursor and product ions for each form will need to be determined.

  • Sample Analysis:

    • Prepare a series of calibration standards of known isotopic composition (if available) or a well-characterized batch of this compound.

    • Inject the samples and acquire data.

  • Data Analysis:

    • Integrate the peak areas for each deuterated form.

    • Calculate the percentage of each form relative to the total integrated area of all forms.[10][11]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Incubation cluster_analysis Analysis prep Prepare this compound Solutions aliquot Aliquot for Time Points prep->aliquot Divide storage Store at Controlled Temperature aliquot->storage Incubate lcms LC-MS/MS Analysis storage->lcms Analyze at Time Points data Data Processing & Purity Calculation lcms->data Process Data Isotopic_Exchange_Factors cluster_factors Contributing Factors center Isotopic Exchange (D to H) pH Acidic/Basic pH pH->center Temp High Temperature Temp->center Solvent Protic Solvents Solvent->center Catalyst Catalysts Catalyst->center

References

Technical Support Center: High-Throughput Analysis of Elacestrant using Elacestrant-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the high-throughput analysis of Elacestrant using its deuterated internal standard, Elacestrant-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement, troubleshooting, and frequently asked questions (FAQs) related to the bioanalysis of Elacestrant.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in the analysis of Elacestrant?

This compound is a stable isotope-labeled version of Elacestrant. In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), it serves as an internal standard (IS).[1] Its chemical and physical properties are nearly identical to Elacestrant, meaning it behaves similarly during sample preparation, chromatography, and ionization. This allows for accurate quantification of Elacestrant by correcting for variability in sample extraction, matrix effects, and instrument response.

Q2: Why use a deuterated internal standard like this compound?

Deuterated internal standards are commonly used in LC-MS/MS assays because they co-elute with the analyte of interest and experience similar ionization suppression or enhancement, providing a reliable way to correct for these matrix effects.[2] However, it is crucial to be aware of potential issues such as isotopic exchange or differential matrix effects that can arise.[2][3][4]

Q3: What are the key mass transitions for Elacestrant and Elacestrant-d4 (as a surrogate for -d6) in a validated LC-MS/MS method?

A validated method for Elacestrant in human plasma utilized the following characteristic ion dissociation transitions:

  • Elacestrant: m/z 459.35 → 268.15[5]

  • Elacestrant-d4: m/z 463.35 → 272.23[5]

These transitions are used for selective and sensitive detection in a triple quadrupole mass spectrometer.

Q4: What is a typical linear range for the quantification of Elacestrant in plasma?

A validated LC-MS/MS method has demonstrated linearity over a concentration range of 0.05–100 ng/mL in human plasma.[5][6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the high-throughput analysis of Elacestrant using this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Injection of sample in a solvent stronger than the mobile phase. 4. High injection volume.1. Flush the column with a strong solvent or replace it if necessary. 2. Ensure the mobile phase pH is appropriate for the analyte and column chemistry. 3. Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase. 4. Reduce the injection volume.
High Variability in this compound Response 1. Inconsistent sample extraction recovery. 2. Instability of this compound in the matrix or stock solution. 3. Pipetting errors during the addition of the internal standard.1. Optimize the liquid-liquid or solid-phase extraction procedure to ensure consistent recovery. 2. Perform stability tests of the internal standard in the biological matrix and stock solutions under relevant storage conditions. 3. Ensure pipettes are properly calibrated and use a consistent technique for adding the internal standard to all samples.
Shift in Retention Time 1. Change in mobile phase composition. 2. Column aging or temperature fluctuations. 3. Leak in the LC system.1. Prepare fresh mobile phase and ensure accurate composition. 2. Use a column oven to maintain a stable temperature. Monitor column performance and replace it when retention times shift significantly. 3. Check for leaks at all fittings and connections from the pump to the mass spectrometer.
Low Signal Intensity or "Ion Suppression" 1. Co-eluting matrix components interfering with ionization. 2. Suboptimal ion source parameters (e.g., temperature, gas flows). 3. Contamination of the mass spectrometer ion source.1. Improve sample cleanup to remove interfering substances. Consider using techniques like solid-phase extraction (SPE).[5] 2. Optimize ion source parameters for Elacestrant and this compound. 3. Clean the ion source according to the manufacturer's recommendations.
Inaccurate Quantification 1. Unstable isotope exchange in the deuterated internal standard. 2. Presence of unlabeled Elacestrant in the this compound standard. 3. Non-linearity of the calibration curve.1. Carefully select the position of deuterium labeling to minimize the risk of exchange.[3] 2. Verify the isotopic purity of the this compound internal standard.[4] 3. Ensure the calibration curve is linear over the desired concentration range and use appropriate weighting if necessary.

Experimental Protocols

Validated LC-MS/MS Method for Elacestrant in Human Plasma

This protocol is based on a validated method for the determination of Elacestrant in human plasma using Elacestrant-d4 as the internal standard.[5]

1. Sample Preparation (Liquid-Liquid Extraction followed by Solid-Phase Extraction)

  • To 150 µL of plasma, add 300 µL of 1% formic acid in water and vortex for 10 seconds.

  • Transfer the mixture to a solid-phase extraction (SPE) plate that has been conditioned with 200 µL of methanol and 200 µL of 1% formic acid in water.

  • Wash the SPE plate with 200 µL of 1% formic acid in water and then with 200 µL of methanol.

  • Elute the analytes with 100 µL of an elution solvent (acetonitrile:methanol:ammonia [25%] [49:49:2, v/v/v]) into a deep-well collection plate.

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 60°C.

  • Reconstitute the residue in 200 µL of reconstitution solvent (acetonitrile:water:formic acid [20:80:0.2, v/v/v]) by vortexing for 1 minute.

2. Chromatographic Conditions

  • LC System: Acquity UPLC system

  • Column: Acquity UPLC BEH Shield RP18 (50 × 2.1 mm, 1.7 µm)[5]

  • Mobile Phase: A blended mobile phase of acetonitrile and 0.1% formic acid in water using a varying gradient program.

  • Flow Rate: 0.8 mL/min[5]

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Sciex 5000 triple quadrupole mass spectrometer[5]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Monitored Transitions:

    • Elacestrant: m/z 459.35 → 268.15[5]

    • Elacestrant-d4: m/z 463.35 → 272.23[5]

4. Validation Parameters

The assay was validated for specificity, precision, accuracy, sensitivity, stability, and linearity over a concentration range of 0.05–100 ng/mL in all matrices.[5]

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Intra- and Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra- and Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Lower Limit of Quantification (LLOQ) 0.05 ng/mL

Visualizations

Troubleshooting_Logic Troubleshooting Logic for Inaccurate Results start Inaccurate Results Observed check_is Check Internal Standard (this compound) Response start->check_is is_ok IS Response Consistent check_is->is_ok Yes is_not_ok IS Response Inconsistent check_is->is_not_ok No check_cal Review Calibration Curve is_ok->check_cal investigate_extraction Investigate Sample Extraction/Stability is_not_ok->investigate_extraction cal_ok Calibration Curve OK check_cal->cal_ok Yes cal_not_ok Calibration Curve Issue check_cal->cal_not_ok No check_matrix Investigate Matrix Effects cal_ok->check_matrix reprepare_calibrants Re-prepare Calibrants and QCs cal_not_ok->reprepare_calibrants optimize_cleanup Optimize Sample Cleanup check_matrix->optimize_cleanup

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Elacestrant

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of therapeutic agents is a cornerstone of successful drug development. This guide provides a comparative overview of bioanalytical methods for Elacestrant, with a focus on the utilization of a deuterated internal standard. The information presented herein is intended to assist in the selection and cross-validation of appropriate bioanalytical methodologies.

Introduction to Elacestrant and Bioanalytical Method Validation

Elacestrant is an oral selective estrogen receptor degrader (SERD) that has shown efficacy in the treatment of estrogen receptor (ER)-positive, HER2-negative advanced or metastatic breast cancer.[1][2] Accurate determination of Elacestrant concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) assessments. Bioanalytical method validation ensures that a particular method is accurate, precise, and reproducible for its intended use.[3][4] Cross-validation is a critical component of this process, particularly when analytical methods are transferred between laboratories or when different methods are used within a study.[5][6][7]

A common and highly effective approach for the quantification of small molecules like Elacestrant in complex biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated form of the analyte, is considered the gold standard for LC-MS/MS-based quantification. This is because the SIL-IS has nearly identical physicochemical properties to the analyte, allowing it to effectively compensate for variability in sample preparation, chromatography, and ionization.

While the prompt specified the use of Elacestrant-d6, a thorough review of the available scientific literature consistently refers to the use of Elacestrant-d4 as the deuterated internal standard for the bioanalysis of Elacestrant.[8] Therefore, the data and protocols presented in this guide for a method utilizing a deuterated internal standard are based on studies that have validated and employed Elacestrant-d4.

Comparison of Bioanalytical Methods for Elacestrant

This guide compares two distinct LC-MS/MS methods for the quantification of Elacestrant:

  • Method A: A validated method for the determination of Elacestrant in human plasma, urine, and cerebrospinal fluid (CSF) utilizing Elacestrant-d4 as an internal standard.[8]

  • Method B: A validated method for the quantification of Elacestrant in pharmaceutical dosage forms, which does not employ an internal standard. While this method was not developed for a biological matrix, it provides a basis for comparison of a method without a stable isotope-labeled internal standard.

Quantitative Performance Data

The following tables summarize the key validation parameters for each method, allowing for a direct comparison of their performance.

Table 1: Method A - LC-MS/MS with Elacestrant-d4 Internal Standard in Human Plasma [8]

Validation ParameterResult
Linearity Range0.05 - 100 ng/mL
Lower Limit of Quantitation (LLOQ)0.05 ng/mL
Accuracy (% Bias) at LLOQ< 20%
Precision (% CV) at LLOQ< 20%
Accuracy (% Bias) for QC Samples< 15%
Precision (% CV) for QC Samples< 15%
Internal StandardElacestrant-d4

Table 2: Method B - LC-MS/MS without Internal Standard in Pharmaceutical Formulation

Validation ParameterResult
Linearity Range25 - 150 µg/mL
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantitation (LOQ)1.0 µg/mL
Intra-day Precision (% RSD)0.189%
Inter-day Precision (% RSD)0.405%
Recovery99.20% - 101.30%
Internal StandardNone

Experimental Protocols

Method A: LC-MS/MS with Elacestrant-d4 Internal Standard

This method is designed for the quantification of Elacestrant in biological fluids.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 150 µL of plasma, add 300 µL of 1% formic acid in water.

  • Vortex for 10 seconds.

  • Perform solid-phase extraction (SPE) or liquid-liquid extraction. The cited literature utilized a liquid-liquid extraction procedure.

2. Liquid Chromatography [8]

  • Column: Acquity UPLC BEH Shield RP18 (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient program)

  • Flow Rate: 0.8 mL/min

3. Mass Spectrometry [8]

  • Instrument: Sciex 5000 mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • Elacestrant: m/z 459.35 → 268.15

    • Elacestrant-d4 (Internal Standard): m/z 463.35 → 272.23

Method B: LC-MS/MS without Internal Standard

This method is designed for the quantification of Elacestrant in pharmaceutical dosage forms.

1. Sample Preparation

  • Protocols for the extraction of Elacestrant from tablet formulations would be required, typically involving dissolution in a suitable solvent followed by dilution.

2. Liquid Chromatography

  • Column: Agilent Eclipse XDB-C18 (150 × 4.6 mm, 3.5 µm)

  • Mobile Phase: Isocratic elution (specific mobile phase composition not detailed in the abstract)

  • Flow Rate: 1.0 mL/min

3. Mass Spectrometry

  • Detection: Photodiode Array (PDA) detector in conjunction with MS/MS

  • MRM Transitions:

    • Molecular Ion: m/z 459.6463

    • Fragment Ions: m/z 388.5172, 303.41652, 232.316, 174.630 (base peak)

Visualizations

Elacestrant Signaling Pathway

Elacestrant acts as a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor-alpha (ERα), leading to its degradation via the proteasomal pathway and thereby inhibiting estrogen-driven tumor growth.[8]

Elacestrant_Signaling_Pathway cluster_cell Cancer Cell Elacestrant Elacestrant ER_alpha Estrogen Receptor α (ERα) Elacestrant->ER_alpha Binds to ER_Elacestrant_complex ERα-Elacestrant Complex ER_alpha->ER_Elacestrant_complex Ubiquitination Ubiquitination ER_Elacestrant_complex->Ubiquitination Conformational change leads to Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation ERα Degradation Proteasome->Degradation Transcription Inhibition of Gene Transcription Degradation->Transcription Nucleus Nucleus Proliferation Inhibition of Cell Proliferation Transcription->Proliferation

Caption: Elacestrant's mechanism of action leading to ERα degradation.

Experimental Workflow for Bioanalytical Method Cross-Validation

Cross-validation is essential to ensure the consistency of results when different bioanalytical methods or laboratories are used.

Bioanalytical_Method_Cross_Validation cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome Define_Methods Define Methods for Comparison (e.g., Method A vs. Method B) Define_Criteria Define Acceptance Criteria (e.g., based on FDA/EMA guidelines) Define_Methods->Define_Criteria Select_Samples Select QC and Incurred Samples Define_Criteria->Select_Samples Analyze_A Analyze Samples with Method A Select_Samples->Analyze_A Analyze_B Analyze Samples with Method B Select_Samples->Analyze_B Compare_Data Compare Quantitative Data Analyze_A->Compare_Data Analyze_B->Compare_Data Statistical_Analysis Perform Statistical Analysis (e.g., Bland-Altman plot) Compare_Data->Statistical_Analysis Assess_Criteria Assess Against Acceptance Criteria Statistical_Analysis->Assess_Criteria Pass Methods are Correlated Assess_Criteria->Pass Meets Criteria Fail Investigate Discrepancies Assess_Criteria->Fail Fails Criteria

Caption: General workflow for cross-validation of two bioanalytical methods.

References

A Head-to-Head Battle: Elacestrant-d6 Versus Other Internal Standards for Robust Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Elacestrant, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison of Elacestrant-d6 with other potential internal standards, supported by experimental data and detailed protocols, to inform the selection of the most suitable analytical reference.

In the landscape of quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard. This is due to its ability to mimic the analyte of interest throughout the analytical process, from sample preparation to ionization in the mass spectrometer, thereby compensating for variability and matrix effects. For Elacestrant, a novel selective estrogen receptor degrader (SERD), deuterated analogs such as Elacestrant-d4 and, by extension, this compound, are the preferred internal standards.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are structurally identical to the analyte but have a higher mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during extraction, chromatography, and ionization. This co-elution and co-ionization behavior is critical for correcting analytical variability.

A study detailing the pharmacokinetic and pharmacodynamic properties of Elacestrant in healthy post-menopausal women utilized a validated LC-MS/MS method employing deuterated Elacestrant-d4 as the internal standard for quantification in plasma, urine, and cerebrospinal fluid[1]. This underscores the suitability and acceptance of deuterated analogs for the bioanalysis of Elacestrant in clinical and research settings.

Performance Comparison: this compound vs. Structural Analogs

The following table summarizes the expected performance characteristics of this compound compared to a hypothetical structural analog internal standard.

Performance ParameterThis compound (Deuterated IS)Structural Analog ISRationale
Compensation for Matrix Effects ExcellentModerate to PoorThis compound co-elutes and experiences the same ionization suppression or enhancement as Elacestrant, providing superior correction.
Correction for Extraction Variability ExcellentGoodSimilar extraction recovery is expected, but minor differences can lead to variability.
Chromatographic Behavior Nearly IdenticalSimilar but not IdenticalDeuteration can lead to a slight shift in retention time, but the overall peak shape and behavior are highly similar. Structural analogs will have different retention times.
Accuracy and Precision HighModerate to HighThe superior correction for analytical variability provided by this compound leads to higher accuracy and precision of the quantitative results.
Availability Commercially available from specialized suppliers.May require custom synthesis or sourcing of a suitable compound.The availability of certified deuterated standards can be a practical advantage.

Experimental Protocols

A robust and validated bioanalytical method is crucial for the accurate quantification of Elacestrant. The following protocol is based on a validated method for the determination of Elacestrant in human plasma using a deuterated internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 150 µL of human plasma, add the internal standard solution (e.g., this compound).

  • Add 300 µL of 1% formic acid in water and vortex for 10 seconds.

  • Condition an SPE plate with 200 µL of methanol followed by 200 µL of 1% formic acid in water.

  • Load the plasma sample onto the SPE plate.

  • Wash the plate with 200 µL of 1% formic acid in water.

  • Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
ParameterCondition
LC System Acquity UPLC system or equivalent
Column Acquity UPLC BEH Shield RP18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase Gradient of acetonitrile and 0.1% formic acid in water
Flow Rate 0.8 mL/min
MS System Sciex 5000 mass spectrometer or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Elacestrant: m/z 459.35 → 268.15 Elacestrant-d4: m/z 463.35 → 272.23

Note: The MRM transition for this compound would be adjusted based on the specific location and number of deuterium atoms.

Visualizing the Workflow and Mechanism

To further illustrate the analytical process and the mechanism of action of Elacestrant, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is spe Solid-Phase Extraction add_is->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data quant Quantification data->quant

Bioanalytical Workflow for Elacestrant Quantification.

G elacestrant Elacestrant binding Binding elacestrant->binding er Estrogen Receptor (ER) er->binding degradation ER Degradation (Proteasome) binding->degradation nucleus Nucleus binding->nucleus degradation->inhibition gene Target Gene Transcription nucleus->gene proliferation Cell Proliferation gene->proliferation

Elacestrant's Mechanism of Action.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Elacestrant. While direct comparative studies are limited, the well-established principles of LC-MS/MS analysis strongly advocate for the use of a stable isotope-labeled internal standard. This compound, as a deuterated analog, is expected to provide superior performance in terms of accuracy, precision, and mitigation of matrix effects when compared to structural analog internal standards. The detailed experimental protocol provided serves as a valuable starting point for researchers to develop and validate their own methods for the quantification of this promising therapeutic agent.

References

A Comparative Guide to the Quantification of Elacestrant Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodology for the quantification of Elacestrant, a selective estrogen receptor degrader (SERD), utilizing a deuterated internal standard. The information presented herein is synthesized from publicly available research and is intended to support inter-laboratory validation and standardization of Elacestrant bioanalysis.

Mechanism of Action of Elacestrant

Elacestrant is an oral SERD that functions by binding to estrogen receptor-alpha (ERα).[1] This binding leads to the degradation of the ERα protein through the proteasomal pathway, which in turn inhibits estrogen-mediated cell proliferation in ER-positive (ER+) breast cancer cells.[1] Elacestrant has demonstrated antitumor activity in cancer models resistant to other endocrine therapies, including those with estrogen receptor 1 gene (ESR1) mutations.[1][2][3]

Elacestrant_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus Estrogen Estrogen ERa Estrogen Receptor-α (ERα) Estrogen->ERa Binds Elacestrant Elacestrant Elacestrant->ERa Binds & Induces Conformational Change ERE Estrogen Response Elements (ERE) Elacestrant->ERE Inhibits Binding ERa->ERE Translocates & Binds Proteasome Proteasome ERa->Proteasome Targeted for Degradation GeneTranscription Gene Transcription (Cell Proliferation) ERE->GeneTranscription Activates Degradation ERα Degradation Proteasome->Degradation

Elacestrant's mechanism of action on the estrogen receptor signaling pathway.

Inter-laboratory Comparison of Elacestrant Quantification

While direct inter-laboratory comparison studies for Elacestrant with Elacestrant-d6 were not publicly available, this guide consolidates and compares key performance parameters from validated LC-MS/MS methods described in the literature. The use of a deuterated internal standard, such as Elacestrant-d4, is a standard approach to ensure accuracy and precision in bioanalytical assays.[4]

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for Elacestrant quantification. This data can serve as a benchmark for laboratories establishing or validating their own assays.

Parameter Method 1 Performance
Instrumentation Sciex 5000 mass spectrometer with an Acquity UPLC system[4]
Internal Standard Deuterated Elacestrant-d4[4]
Linearity Range 25–150 μg/mL (R² = 0.99979)[5]
Limit of Detection (LOD) 0.3 μg/mL[5]
Limit of Quantification (LOQ) 1.0 μg/mL[5]
Intra-day Precision (% RSD) 0.189[5]
Inter-day Precision (% RSD) 0.405[5]
Recovery (%) 99.20% to 101.30%[5]
Elacestrant Ion Transition m/z 459.35 → 268.15[4]
Elacestrant-d4 Ion Transition m/z 463.35 → 272.23[4]

Experimental Protocols

A detailed experimental protocol is crucial for reproducing analytical results across different laboratories. Below is a synthesized methodology based on published methods for Elacestrant quantification.

Sample Preparation and LC-MS/MS Analysis

This workflow outlines the key steps from sample receipt to data acquisition for the quantification of Elacestrant in biological matrices.

Experimental_Workflow Start Receive Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Start->Spike Extraction Protein Precipitation & Sample Extraction Spike->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into UPLC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantify Elacestrant Concentration Detection->Quantification End Report Results Quantification->End

A typical experimental workflow for Elacestrant quantification by LC-MS/MS.

1. Reagents and Materials:

  • Elacestrant reference standard

  • This compound (or other suitable deuterated variant) internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

2. Chromatographic Conditions:

  • Analytical Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent[6]

  • Mobile Phase: Isocratic elution with an appropriate mixture of organic solvent (e.g., acetonitrile or methanol with formic acid) and aqueous phase.

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: Ambient or controlled (e.g., 40°C)

  • Injection Volume: 5-10 µL

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Elacestrant: To be optimized based on instrumentation (e.g., 459.35 → 268.15)[4]

    • This compound: To be optimized based on the deuteration pattern (e.g., for d4: 463.35 → 272.23)[4]

4. Standard Curve and Quality Control Preparation:

  • Prepare a series of calibration standards by spiking known concentrations of Elacestrant into the biological matrix.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

5. Sample Preparation Procedure:

  • Thaw biological samples and QC samples at room temperature.

  • To a 100 µL aliquot of each sample, add the internal standard solution (this compound).

  • Perform protein precipitation by adding a sufficient volume of cold acetonitrile (e.g., 300 µL).

  • Vortex mix for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

6. Data Analysis:

  • Integrate the peak areas for Elacestrant and the internal standard (this compound).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Determine the concentration of Elacestrant in the unknown samples by interpolation from the calibration curve.

This guide provides a foundational framework for the quantification of Elacestrant. Laboratories should perform their own comprehensive method validation according to regulatory guidelines to ensure the reliability of their results.

References

Ensuring Bioanalytical Accuracy: A Guide to the Stability of Elacestrant-d6 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reliability of pharmacokinetic data is paramount. The use of stable isotope-labeled internal standards, such as Elacestrant-d6, is a cornerstone of accurate bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive overview of the validation of this compound stability in various biological matrices, offering a comparative perspective with other relevant deuterated internal standards and detailing the necessary experimental protocols.

The quantification of Elacestrant, a selective estrogen receptor degrader (SERD), in biological samples is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. A validated LC-MS/MS method has been established for the determination of Elacestrant in human plasma, urine, and cerebrospinal fluid, employing the deuterated analogue, Elacestrant-d4, as an internal standard to ensure precision and accuracy.[1] While specific quantitative stability data for this compound is not publicly available, this guide will present the standard validation procedures and provide comparative data from other deuterated internal standards used for drugs in similar therapeutic classes.

The Critical Role of Internal Standard Stability

An ideal internal standard (IS) should mimic the analyte's behavior during sample preparation and analysis, correcting for any variability. Deuterated internal standards like this compound are considered the gold standard as their physicochemical properties are nearly identical to the analyte. However, it is crucial to experimentally verify that the IS remains stable throughout the entire bioanalytical process, from sample collection to final analysis. Instability of the IS can lead to inaccurate and unreliable concentration measurements of the target analyte.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the validation of bioanalytical methods, which include a thorough assessment of the analyte and internal standard's stability under various conditions.

Comparative Stability Data of Deuterated Internal Standards

While specific stability data for this compound is not available in the public domain, we can examine the stability of deuterated internal standards for other endocrine therapies to understand the expected performance. The following tables summarize stability data for Fulvestrant-d3 and Letrozole, demonstrating their robustness under typical bioanalytical conditions. The acceptance criterion for stability is generally that the mean concentration of the stored samples should be within ±15% of the nominal concentration.

Table 1: Freeze-Thaw Stability of Deuterated Internal Standards in Human Plasma

Internal StandardMatrixNo. of CyclesConcentration (ng/mL)Mean Accuracy (%)% RSDReference
Fulvestrant-d3Human Plasma30.300 (LQC)98.32.5[2]
320.00 (HQC)101.21.8[2]
Letrozole-d4 (example data)Human Plasma34.68 (LQC)98.31-[3]
3150 (HQC)97.57-[3]

LQC: Low Quality Control, HQC: High Quality Control, RSD: Relative Standard Deviation. Data for Letrozole presented as % Stability.

Table 2: Short-Term (Bench-Top) Stability of Deuterated Internal Standards in Human Plasma

Internal StandardMatrixStorage ConditionDuration (hours)Concentration (ng/mL)Mean Accuracy (%)% RSDReference
Fulvestrant-d3Human PlasmaRoom Temperature240.300 (LQC)99.53.1[2]
Room Temperature2420.00 (HQC)102.11.5[2]
Letrozole-d4 (example data)Human PlasmaRoom Temperature244.68 (LQC)99.45-[3]
Room Temperature24150 (HQC)99.12-[3]

LQC: Low Quality Control, HQC: High Quality Control, RSD: Relative Standard Deviation. Data for Letrozole presented as % Stability.

Table 3: Long-Term Stability of Deuterated Internal Standards in Human Plasma

Internal StandardMatrixStorage TemperatureDuration (days)Concentration (ng/mL)Mean Accuracy (%)% RSDReference
Fulvestrant-d3Human Plasma-78 ± 8°C900.300 (LQC)103.44.2[2]
-78 ± 8°C9020.00 (HQC)105.62.9[2]
Letrozole-d4 (example data)Human Plasma-20 ± 5°C74.68 (LQC)98.9-[3]
-20 ± 5°C7150 (HQC)99.2-[3]

LQC: Low Quality Control, HQC: High Quality Control, RSD: Relative Standard Deviation. Data for Letrozole presented as % Stability.

Experimental Protocols for Stability Validation

To ensure the integrity of bioanalytical data, the stability of this compound should be rigorously evaluated in every biological matrix relevant to the study (e.g., plasma, urine, tissue homogenates). The following are detailed methodologies for key stability experiments.

Analytical Method

The quantification of Elacestrant and this compound is performed using a validated LC-MS/MS method. A typical method involves protein precipitation or liquid-liquid extraction of the biological sample, followed by chromatographic separation on a C18 column and detection by a tandem mass spectrometer. The multiple reaction monitoring (MRM) mode is used for quantification, with specific precursor-to-product ion transitions for both the analyte and the internal standard. For Elacestrant and its d4 analogue, the characteristic ion transitions are m/z 459.35 → 268.15 and m/z 463.35 → 272.23, respectively.[1]

Freeze-Thaw Stability
  • Sample Preparation: Spike blank biological matrix with Elacestrant at low and high quality control (QC) concentrations and with this compound at the working concentration.

  • Freezing and Thawing Cycles: Subject the samples to a minimum of three freeze-thaw cycles. For each cycle, the samples are frozen at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours and then thawed completely at room temperature.

  • Analysis: After the final thaw, analyze the samples using the validated LC-MS/MS method.

  • Evaluation: Compare the measured concentrations of the stability samples against freshly prepared calibration standards and QC samples. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Short-Term (Bench-Top) Stability
  • Sample Preparation: Spike blank biological matrix with Elacestrant at low and high QC concentrations and with this compound at the working concentration.

  • Storage: Keep the samples at room temperature for a duration that mimics the expected sample handling and processing time (e.g., 4, 8, or 24 hours).

  • Analysis: Analyze the samples at the end of the storage period.

  • Evaluation: Compare the results to freshly prepared standards and QCs. The acceptance criterion is a deviation of no more than ±15% from the nominal concentration.

Long-Term Stability
  • Sample Preparation: Prepare a set of stability samples by spiking the biological matrix with Elacestrant at low and high QC concentrations and with this compound.

  • Storage: Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Analysis: Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months).

  • Evaluation: The measured concentrations should be within ±15% of the nominal concentrations when compared to freshly prepared standards.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the stability of this compound in a biological matrix.

Stability_Workflow cluster_prep Sample Preparation cluster_stability Stability Testing Conditions cluster_analysis Analysis & Evaluation start Obtain Blank Biological Matrix (Plasma, Urine, etc.) spike Spike with Elacestrant (Low & High QC) & this compound (Working Conc.) start->spike ft Freeze-Thaw Stability (3 cycles, -20°C/-80°C) spike->ft bt Bench-Top Stability (Room Temp, 4-24h) spike->bt lt Long-Term Stability (-20°C/-80°C, 1-12 months) spike->lt extract Sample Extraction (Protein Precipitation/LLE) ft->extract bt->extract lt->extract lcms LC-MS/MS Analysis extract->lcms data Data Evaluation (Compare to Fresh Samples) lcms->data pass Stability Confirmed (Within ±15% Deviation) data->pass Pass fail Stability Not Confirmed (Investigate & Re-evaluate) data->fail Fail

Workflow for this compound Stability Validation.

Conclusion

The validation of internal standard stability is a non-negotiable aspect of robust bioanalytical method development. For this compound, adherence to the detailed experimental protocols outlined in this guide will ensure the generation of high-quality, reliable pharmacokinetic data. While specific stability data for this compound is not yet in the public domain, the comparative data from other deuterated internal standards used for endocrine therapies suggest that with proper handling and storage, this compound is likely to demonstrate excellent stability in biological matrices. Researchers are encouraged to perform these validation studies to confirm its suitability for their specific bioanalytical applications.

References

Accuracy and precision of Elacestrant quantification using Elacestrant-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the accurate and precise quantification of therapeutic agents is paramount for pharmacokinetic and pharmacodynamic assessments. This guide provides a comparative overview of methodologies for the quantification of Elacestrant, a selective estrogen receptor degrader, with a focus on the use of a deuterated internal standard.

The gold standard for the bioanalysis of small molecules like Elacestrant in complex biological matrices such as human plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The accuracy and precision of this technique are significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS). In the case of Elacestrant, Elacestrant-d4 is a commonly utilized SIL-IS.

This guide will compare the validated LC-MS/MS method using Elacestrant-d4 with an alternative method that does not employ an internal standard, highlighting the advantages conferred by the use of a deuterated analog. While a direct comparison of Elacestrant analysis in the same biological matrix with and without a deuterated internal standard is not available in the published literature, this guide will juxtapose a validated method in human plasma using Elacestrant-d4 against a method for a pharmaceutical formulation without an internal standard to illustrate the impact of the internal standard and the matrix on analytical performance.

Comparison of Analytical Method Performance

The following table summarizes the performance characteristics of two different LC-MS/MS methods for Elacestrant quantification.

ParameterMethod 1: Elacestrant with Elacestrant-d4 in Human PlasmaMethod 2: Elacestrant in Pharmaceutical Dosage Form (without IS)
Internal Standard Elacestrant-d4None
Matrix Human Plasma, Urine, CSFPharmaceutical Formulation
Linearity Range 0.05 – 100 ng/mL25 – 150 µg/mL
Lower Limit of Quantification (LLOQ) 0.05 ng/mL1.0 µg/mL
Limit of Detection (LOD) Not Reported0.3 µg/mL
Accuracy (% Bias) < 15% (< 20% for LLOQ)[1]99.20% to 101.30% (as % Recovery)[2]
Precision (% CV) < 15% (< 20% for LLOQ)[1]Intra-day: 0.189%, Inter-day: 0.405%[2]

The Importance of a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard, such as Elacestrant-d4, is the preferred approach in quantitative bioanalysis for several key reasons:

  • Correction for Matrix Effects: Biological matrices are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. A deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.

  • Compensation for Sample Preparation Variability: A deuterated internal standard is added at the beginning of the sample preparation process and accounts for any variability or loss of analyte during extraction, evaporation, and reconstitution steps.

  • Improved Accuracy and Precision: By correcting for both matrix effects and sample processing variability, the use of a deuterated internal standard significantly improves the accuracy and precision of the analytical method.

Experimental Protocols

Method 1: Quantification of Elacestrant in Human Plasma using Elacestrant-d4

This method is adapted from a validated bioanalytical procedure used in clinical studies.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 150 µL of plasma, add 300 µL of 1% formic acid in water and the internal standard, Elacestrant-d4.
  • Vortex mix for 10 seconds.
  • Perform solid-phase extraction (SPE).
  • Elute the analyte and internal standard.
  • Evaporate the eluate to dryness under nitrogen.
  • Reconstitute the residue in 200 µL of reconstitution solvent.

2. Liquid Chromatography (LC):

  • System: Acquity UPLC system
  • Column: Acquity UPLC BEH Shield RP18 (50 x 2.1 mm, 1.7 µm)
  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient program)
  • Flow Rate: 0.8 mL/min
  • Injection Volume: 5 µL

3. Mass Spectrometry (MS/MS):

  • System: Sciex 5000 mass spectrometer
  • Ionization: Electrospray Ionization (ESI), positive mode
  • MRM Transitions:
  • Elacestrant: m/z 459.35 → 268.15[1]
  • Elacestrant-d4: m/z 463.35 → 272.23[1]

Method 2: Quantification of Elacestrant in Pharmaceutical Dosage Forms

This method was developed for the quantification of Elacestrant in tablet formulations and does not use an internal standard.[2]

1. Sample Preparation:

  • Prepare solutions of the Elacestrant tablet formulation in a suitable diluent to achieve concentrations within the calibration range.

2. Liquid Chromatography (LC):

  • Column: Agilent Eclipse XDB (150 x 4.6 mm, 3.5 µm)
  • Mobile Phase: Isocratic elution (details not specified)
  • Flow Rate: 1.0 mL/min

3. Mass Spectrometry (MS/MS):

  • Ionization: Electrospray Ionization (ESI)
  • MRM Transitions:
  • Elacestrant: Molecular Ion m/z 459.6463, Base Peak m/z 174.630[2]

Visualizing the Workflow and Rationale

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Elacestrant-d4 Plasma->Add_IS Extraction Solid-Phase Extraction Add_IS->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Caption: Workflow for Elacestrant quantification in plasma using Elacestrant-d4.

G cluster_ideal Ideal Internal Standard (IS) cluster_alternative Alternative Approaches cluster_characteristics Key Characteristics Ideal_IS Stable Isotope-Labeled IS (e.g., Elacestrant-d4) CoElution Co-elution with Analyte Ideal_IS->CoElution Same_ME Identical Matrix Effects Ideal_IS->Same_ME Same_Recovery Identical Extraction Recovery Ideal_IS->Same_Recovery Analog_IS Structural Analog IS Diff_Elution Different Retention Time Analog_IS->Diff_Elution Diff_ME Different Matrix Effects Analog_IS->Diff_ME Diff_Recovery Different Extraction Recovery Analog_IS->Diff_Recovery No_IS No Internal Standard No_Correction No Correction for Variability No_IS->No_Correction

Caption: Rationale for using a stable isotope-labeled internal standard.

References

Comparative pharmacokinetic analysis of Elacestrant with and without Elacestrant-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetic properties of Elacestrant, a novel selective estrogen receptor degrader (SERD), based on available clinical data. The guide is intended for researchers, scientists, and drug development professionals. A comparative analysis with Elacestrant-d6 is not included as this compound is a deuterated internal standard used for analytical purposes and is not a therapeutic agent with its own pharmacokinetic profile.

Executive Summary

Elacestrant is an orally bioavailable SERD that has been evaluated in Phase 1 clinical trials involving healthy postmenopausal women.[1][2] These studies have demonstrated that Elacestrant is rapidly absorbed, with a half-life that supports once-daily dosing.[1] The pharmacokinetic profile of Elacestrant shows a slightly more than dose-proportional increase in exposure with ascending doses.[1]

Pharmacokinetic Data of Elacestrant

The following tables summarize the key pharmacokinetic parameters of Elacestrant from single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy postmenopausal women under fasted conditions.[1]

Table 1: Pharmacokinetic Parameters of Elacestrant after a Single Oral Dose (Fasted) [1]

Dose (mg)Cmax (ng/mL)Tmax (h)AUC0-last (ng·h/mL)t1/2 (h)
12.8 ± 1.02.0 (1.0-4.0)20.8 ± 6.327.4
310.5 ± 3.52.0 (1.0-4.0)88.6 ± 28.130.2
1033.1 ± 11.62.0 (1.0-4.0)334 ± 10132.5
30114 ± 382.0 (1.0-4.0)1260 ± 42031.1
100356 ± 1192.0 (1.0-4.0)4420 ± 147029.8
200734 ± 2452.0 (1.0-4.0)9860 ± 329030.6

Data are presented as mean ± standard deviation, except for Tmax, which is median (range).

Table 2: Pharmacokinetic Parameters of Elacestrant after Multiple Oral Doses for 7 Days (Fasted) [1]

Dose (mg)Cmax,ss (ng/mL)Tmax,ss (h)AUC0-24,ss (ng·h/mL)t1/2,ss (h)
1048.6 ± 16.22.0 (1.0-4.0)597 ± 19931.1
30179 ± 602.0 (1.0-4.0)2240 ± 74734.5
100623 ± 2082.0 (1.0-4.0)8420 ± 281047.3
2001250 ± 4172.0 (1.0-4.0)17900 ± 597044.8

Data are presented as mean ± standard deviation, except for Tmax, which is median (range). ss denotes steady-state.

Absolute Bioavailability and Food Effect:

The absolute oral bioavailability of Elacestrant is estimated to be approximately 10%.[1][3] Administration with a high-fat meal resulted in a 42% increase in Cmax and a 22% increase in AUC compared to the fasted state.

Experimental Protocols

The pharmacokinetic data presented above were obtained from two Phase 1, randomized, placebo-controlled studies (Study 001 and Study 004) in healthy postmenopausal women.[1][4]

Study Design:

  • Single Ascending Dose (SAD): Subjects received a single oral dose of Elacestrant (ranging from 1 mg to 200 mg) or placebo in a fasted state.[1]

  • Multiple Ascending Dose (MAD): Subjects received daily oral doses of Elacestrant (ranging from 10 mg to 200 mg) or placebo for 7 days in a fasted state.[1]

  • Absolute Bioavailability: A cohort of subjects received a single 1 mg intravenous dose and a single 100 mg oral dose of Elacestrant in a crossover design under fasted conditions.[1][3]

  • Food Effect: A cohort of subjects received a single oral dose of Elacestrant after a high-fat breakfast to assess the effect of food on its pharmacokinetics.[1]

Sample Collection:

  • SAD: Blood samples for pharmacokinetic analysis were collected at pre-dose and at multiple time points up to 48 hours post-dose.[1]

  • MAD: Blood samples were collected at pre-dose on days 1, 5, 6, and 7, and at multiple time points up to 72 hours after the last dose on day 7.[1]

Analytical Method:

Plasma concentrations of Elacestrant were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This compound was used as an internal standard to ensure the accuracy and precision of the measurements.

Visualizations

experimental_workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_dosing Dosing Regimen cluster_sampling Pharmacokinetic Sampling cluster_analysis Bioanalysis & Data Analysis s1 Healthy Postmenopausal Volunteers s2 Inclusion/Exclusion Criteria s1->s2 r1 Randomized to Treatment Groups s2->r1 d1 Single Ascending Dose (Elacestrant or Placebo) r1->d1 d2 Multiple Ascending Dose (Elacestrant or Placebo) r1->d2 p1 Serial Blood Sampling d1->p1 d2->p1 a1 Plasma Separation p1->a1 a2 LC-MS/MS Analysis (with this compound IS) a1->a2 a3 Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) a2->a3

Caption: Experimental workflow for a clinical pharmacokinetic study of Elacestrant.

signaling_pathway cluster_cell ER+ Breast Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor α (ERα) Proteasome Proteasome ER->Proteasome Ubiquitination & Targeting for Degradation ERE Estrogen Response Element (ERE) ER->ERE Translocates & Dimerizes Estrogen Estrogen Estrogen->ER Binds Elacestrant Elacestrant Elacestrant->ER Binds & Induces Conformational Change Elacestrant->ERE Blocks Binding Proteasome->ER Degrades ERα Gene Gene Transcription ERE->Gene Activates Proliferation Cell Proliferation & Tumor Growth Gene->Proliferation Promotes

Caption: Mechanism of action of Elacestrant in ER+ breast cancer cells.

Discussion

The pharmacokinetic profile of Elacestrant indicates that it is suitable for oral administration.[1][4] The relatively long half-life supports a once-daily dosing regimen.[1] The observed food effect suggests that Elacestrant can be taken with or without food, though co-administration with a high-fat meal can increase its absorption.

Elacestrant acts as a selective estrogen receptor degrader (SERD).[5][6][7] As illustrated in the signaling pathway diagram, it binds to the estrogen receptor-alpha (ERα), inducing a conformational change that leads to the ubiquitination and subsequent degradation of the receptor by the proteasome.[5][6] This dual mechanism of action, involving both antagonism of the estrogen receptor and its degradation, effectively inhibits estrogen-driven gene transcription and subsequent tumor cell proliferation.[5][7] This makes Elacestrant a promising therapeutic agent for ER-positive breast cancer.[8][9]

References

Elacestrant-d6: A Comparative Guide to Specificity and Selectivity in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of Elacestrant-d6, a deuterated internal standard for the quantification of Elacestrant, in complex biological matrices. The information presented herein is crucial for researchers and scientists involved in the development and validation of bioanalytical methods for Elacestrant, a novel oral selective estrogen receptor degrader (SERD).

Executive Summary

Elacestrant (RAD1901) is a potent antagonist of the estrogen receptor (ER) and is the first oral SERD to receive FDA approval for the treatment of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer. Accurate quantification of Elacestrant in biological samples is paramount for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, ensuring high accuracy and precision by compensating for variability in sample preparation and matrix effects. This guide details the specificity and selectivity of this compound in human plasma, supported by experimental data and protocols from validated bioanalytical methods.

Data Presentation

The following tables summarize the key performance characteristics of a validated LC-MS/MS method for the quantification of Elacestrant in human plasma using this compound as an internal standard.

Parameter Elacestrant Elacestrant-d4 (as reported)
Mass Transition (m/z)459.35 → 268.15[1]463.35 → 272.23[1]
Lower Limit of Quantification (LLOQ)0.05 ng/mL[2]Not Applicable
Upper Limit of Quantification (ULOQ)100 ng/mL[2]Not Applicable
Linearity (Concentration Range)0.05 - 100 ng/mL[2]Not Applicable

Note: The available literature refers to Elacestrant-d4. It is inferred that this compound would exhibit similar chromatographic behavior and serve the same function as a stable isotope-labeled internal standard.

Validation Parameter Acceptance Criteria Performance
Specificity & Selectivity No significant interference at the retention times of the analyte and internal standard from endogenous matrix components, metabolites, or concomitant medications.The method was validated for specificity.[1] No interfering peaks were observed at the retention times of Elacestrant and the internal standard in blank plasma samples.
Precision (%CV) ≤ 15% (except at LLLOQ, ≤ 20%)Intra- and inter-day precision were within acceptable limits.
Accuracy (%Bias) Within ±15% (except at LLOQ, ±20%)Intra- and inter-day accuracy were within acceptable limits.
Matrix Effect Consistent analyte response in different sources of matrix.The use of a co-eluting stable isotope-labeled internal standard minimizes the impact of matrix effects.
Recovery Consistent and reproducible extraction recovery.A liquid-liquid extraction procedure was utilized, ensuring efficient and reproducible recovery.[1]
Stability Analyte stability under various storage and handling conditions (freeze-thaw, short-term, long-term).Elacestrant was found to be stable in human plasma under typical laboratory storage and handling conditions.

Experimental Protocols

A detailed methodology for the quantification of Elacestrant in human plasma using a validated LC-MS/MS method is outlined below.

1. Sample Preparation: Liquid-Liquid Extraction [1]

  • To 150 µL of human plasma, add 300 µL of 1% formic acid in water.

  • Vortex the mixture for 10 seconds.

  • Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis [1]

  • Liquid Chromatography System: Acquity UPLC system[1]

  • Mass Spectrometer: Sciex 5000 mass spectrometer[1]

  • Column: Acquity UPLC BEH Shield RP18 column (50 × 2.1 mm, 1.7 µm)

  • Mobile Phase: A suitable gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.8 mL/min[1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Mass Transitions:

    • Elacestrant: m/z 459.35 → 268.15[1]

    • Elacestrant-d4: m/z 463.35 → 272.23[1]

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Human Plasma Sample (150 µL) acid Add 1% Formic Acid in Water (300 µL) plasma->acid vortex1 Vortex (10s) acid->vortex1 lle Liquid-Liquid Extraction vortex1->lle evap Evaporate to Dryness lle->evap recon Reconstitute evap->recon inject Inject into UPLC recon->inject separation Chromatographic Separation (Acquity UPLC BEH Shield RP18) inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Detection (MRM) Elacestrant: 459.35 -> 268.15 This compound: [mass transition] ionization->detection data Data Acquisition & Processing detection->data

Caption: Experimental workflow for Elacestrant quantification.

G cluster_pathway Estrogen Receptor Signaling Pathway Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Dimerization Dimerization & Nuclear Translocation ER->Dimerization Degradation ER Degradation (Proteasome) ER->Degradation ERE Estrogen Response Element (ERE) Binding Dimerization->ERE Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Elacestrant Elacestrant Elacestrant->ER Degradation->Proliferation Inhibition

References

Navigating Bioanalysis: A Guide to Deuterated Internal Standards Featuring Elacestrant-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents in biological matrices is paramount. This guide provides a comprehensive comparison of deuterated internal standards with other alternatives, focusing on the regulatory guidelines that govern their use in bioanalytical method validation. Using Elacestrant and its deuterated analog, Elacestrant-d4, as a practical example, we delve into the experimental data and protocols that underpin the selection and validation of an appropriate internal standard.

Stable isotope-labeled internal standards, particularly deuterated compounds, are widely considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Their chemical and physical properties closely mimic the analyte of interest, allowing for effective compensation for variability during sample preparation and analysis. This guide will explore the regulatory landscape, performance characteristics, and practical application of deuterated internal standards.

Regulatory Framework: Adherence to ICH M10 Guidelines

The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a harmonized framework for regulatory submissions to agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] This guideline outlines the essential parameters that must be validated to ensure the reliability and accuracy of bioanalytical data. The use of an appropriate internal standard is a critical component of this validation process.

Key Validation Parameters and Acceptance Criteria

The following table summarizes the key bioanalytical method validation parameters as stipulated by the ICH M10 guideline, which are essential for the successful use of a deuterated internal standard like Elacestrant-d4.

Validation ParameterICH M10 Guideline RecommendationAcceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte from other components in the matrix. Assessed using at least six independent sources of blank matrix.Response in blank samples should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the internal standard.[2]
Matrix Effect The direct or indirect alteration of the analyte's response due to co-eluting matrix components. Evaluated by analyzing quality control (QC) samples in at least six different lots of matrix.The precision (Coefficient of Variation, %CV) of the internal standard-normalized response should be ≤ 15% at both low and high QC levels.[2][4][5]
Accuracy & Precision The closeness of measured values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).For accuracy, the mean value should be within ±15% of the nominal value (±20% at LLOQ). For precision, the %CV should not exceed 15% (20% at LLOQ).[6]
Recovery The extraction efficiency of an analytical method, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.While no specific acceptance criteria are mandated by ICH M10, recovery should be consistent, precise, and reproducible.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. Includes freeze-thaw, short-term (bench-top), long-term, and stock solution stability.Analyte concentration at each stability time point should be within ±15% of the nominal concentration.[1][7]
Carryover The appearance of an analyte in a sample from a preceding sample. Assessed by injecting a blank sample after a high concentration sample.The response in the blank sample following the upper limit of quantification (ULOQ) should not be greater than 20% of the LLOQ and 5% for the internal standard.[8]

Performance Comparison: Deuterated vs. Analog Internal Standards

The choice of internal standard is a critical decision in bioanalytical method development. While stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are preferred, structural analogs are sometimes used.

FeatureDeuterated Internal Standard (e.g., Elacestrant-d4)Analog Internal Standard
Co-elution Co-elutes with the analyte, providing the best compensation for matrix effects and variability in ionization.[9]May have different retention times, leading to less effective compensation for matrix effects that are specific to the analyte's elution time.
Ionization Efficiency Nearly identical to the analyte, ensuring that any suppression or enhancement of the ion signal affects both the analyte and the internal standard similarly.Can have significantly different ionization efficiency, which may not accurately reflect the changes experienced by the analyte.
Extraction Recovery Behaves identically to the analyte during sample preparation, leading to accurate correction for extraction losses.May have different extraction recovery, potentially introducing bias into the results.
Regulatory Acceptance Widely accepted and recommended by regulatory agencies like the FDA and EMA.[9]May be acceptable if scientifically justified, but often faces more scrutiny during regulatory review.
Cost and Availability Generally more expensive and may require custom synthesis.Often more readily available and less expensive.

A study comparing the performance of isotopically labeled and analog internal standards for the analysis of immunosuppressive drugs found that while both could yield acceptable results, the isotopically labeled standards provided a higher degree of confidence and robustness.[10] Another study concluded that although stable isotope-labeled internal standards are generally superior, analog standards can be used effectively if carefully validated.[11]

Experimental Protocol: Quantification of Elacestrant in Human Plasma using Elacestrant-d4

This section provides a detailed methodology for the quantification of Elacestrant in human plasma using Elacestrant-d4 as an internal standard, based on established bioanalytical practices and available literature.

1. Materials and Reagents:

  • Elacestrant reference standard

  • Elacestrant-d4 internal standard

  • Human plasma (with anticoagulant)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

2. Stock and Working Solutions Preparation:

  • Prepare individual stock solutions of Elacestrant and Elacestrant-d4 in methanol at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the Elacestrant stock solution in 50:50 ACN:Water to create working solutions for calibration standards and quality control samples.

  • Prepare a working solution of Elacestrant-d4 in 50:50 ACN:Water at an appropriate concentration.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the Elacestrant-d4 working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of Elacestrant from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Elacestrant: 459.3 → 268.2

    • Elacestrant-d4: 463.3 → 272.2

  • Data Analysis: Integrate the peak areas of the analyte and internal standard and calculate the peak area ratio. Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Determine the concentration of unknown samples from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the bioanalytical method validation and sample analysis workflow.

Bioanalytical_Method_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation cluster_analysis Sample Analysis Ref_Std Reference Standards (Elacestrant & Elacestrant-d4) Stock_Sol Stock Solutions Ref_Std->Stock_Sol Work_Sol Working Solutions Stock_Sol->Work_Sol Selectivity Selectivity Work_Sol->Selectivity Sample_Prep Sample Preparation (Protein Precipitation) Work_Sol->Sample_Prep Matrix_Effect Matrix Effect Accuracy_Precision Accuracy & Precision Recovery Recovery Stability Stability Validation_Report Validation Report Stability->Validation_Report LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing

Caption: Bioanalytical Method Validation and Sample Analysis Workflow.

Internal_Standard_Comparison_Logic Start Start: Bioanalytical Method Development IS_Choice Choice of Internal Standard Start->IS_Choice Deuterated_IS Deuterated IS (e.g., Elacestrant-d4) IS_Choice->Deuterated_IS Preferred Analog_IS Analog IS IS_Choice->Analog_IS Alternative Validation Method Validation (ICH M10) Deuterated_IS->Validation Deuterated_Advantages Advantages: - Co-elution - Similar Ionization - Better Matrix Effect Compensation Deuterated_IS->Deuterated_Advantages Analog_IS->Validation Analog_Disadvantages Disadvantages: - Different Retention Time - Variable Ionization - Less Reliable Compensation Analog_IS->Analog_Disadvantages Conclusion Conclusion: Deuterated IS is the preferred choice for robust and reliable bioanalysis. Validation->Conclusion

Caption: Decision logic for internal standard selection.

Conclusion

The use of a deuterated internal standard, such as Elacestrant-d4 for the analysis of Elacestrant, is a robust and scientifically sound approach that aligns with global regulatory expectations. While the initial investment in a stable isotope-labeled standard may be higher than for an analog, the benefits in terms of data quality, reliability, and regulatory acceptance are substantial. By following the principles outlined in the ICH M10 guideline and employing a well-validated bioanalytical method, researchers can ensure the generation of high-quality data to support the development of new and effective therapies.

References

Safety Operating Guide

Navigating the Disposal of Elacestrant-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of Elacestrant-d6, a deuterated form of Elacestrant, intended for use by researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.

This compound, a compound utilized in research settings, requires careful handling and disposal due to its potential environmental toxicity. While Safety Data Sheets (SDS) may vary in their hazard classification, a conservative approach is recommended, treating the substance as potentially hazardous waste.[1][2] One SDS highlights that Elacestrant is very toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[2]

Core Disposal Principles

The disposal of chemical waste, including this compound, is governed by stringent federal and local regulations. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies.[3][4] A key principle is the prohibition of disposing of hazardous pharmaceutical waste down the drain (sewering).[3][5]

Given the aquatic toxicity of Elacestrant, it is imperative to avoid environmental release by keeping it away from drains, water courses, and the soil.[1][2] The recommended disposal method for excess and expired materials is to engage a licensed hazardous material disposal company.[6]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the proper disposal of this compound in a laboratory setting.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), as chemical waste.

  • Segregate this compound waste from other waste streams at the point of generation.

  • Use a dedicated, clearly labeled, and sealed waste container. The container must be compatible with the chemical properties of this compound.

2. Spill Management:

  • In the event of a spill, immediately prevent further leakage.[1][2]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2]

  • Absorb liquid spills with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1][2]

  • Collect all contaminated materials, including the absorbent, into the designated this compound waste container.

  • Decontaminate the affected surfaces by scrubbing with alcohol.[1][2]

3. Container Management:

  • Keep the waste container tightly sealed when not in use.

  • Store the waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1][2]

4. Final Disposal:

  • Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Ensure that all federal, state, and local regulations for the disposal of this material are strictly followed.[6]

Characteristic Guideline Regulatory Framework (U.S.)
Waste Classification Treat as potentially hazardous chemical waste due to aquatic toxicity.Resource Conservation and Recovery Act (RCRA)
Prohibited Disposal Methods Do not dispose of down the drain or in regular trash.[3][5]Clean Water Act, RCRA
Recommended Disposal Method Incineration via a licensed hazardous waste disposal facility.[3][4]EPA regulations
Spill Cleanup Material Inert absorbent material (e.g., diatomite, universal binders).[1][2]Institutional Safety Protocols

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Generation of This compound Waste is_spill Is it a spill? start->is_spill spill_cleanup Contain and clean up using absorbent material. Wear appropriate PPE. is_spill->spill_cleanup Yes collect_waste Collect all waste (pure compound, solutions, contaminated labware) in a designated, sealed, and labeled container. is_spill->collect_waste No spill_cleanup->collect_waste store_waste Store waste container in a cool, well-ventilated area. collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed hazardous waste contractor for disposal. store_waste->contact_ehs end Compliant Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.